molecular formula C4H4N2O3 B1196877 1-Methylimidazolidine-2,4,5-trione CAS No. 3659-97-0

1-Methylimidazolidine-2,4,5-trione

Cat. No.: B1196877
CAS No.: 3659-97-0
M. Wt: 128.09 g/mol
InChI Key: MJJCZWPYKMGQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazolidine-2,4,5-trione (CAS 3659-97-0), also known as N-Methylparabanic acid, is a chemical compound with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol . It is characterized as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . Researchers should note that this compound is classified as a dangerous good and is hazardous, carrying the GHS05 pictogram and the signal word "Danger" due to its potential to cause severe skin burns and eye damage (H314) . It is essential to handle it with appropriate precautions and refer to the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. A scientific study identified this compound as a mammalian oxidative metabolite, specifically 1-methylparabanic acid, formed from the stepwise oxidation of 1-methylimidazolidine-2,4-dione (1-methylhydantoin) . This metabolic pathway suggests its relevance in biochemical and metabolic research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCZWPYKMGQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190076
Record name Imidazolidinetrione, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3659-97-0
Record name 1-Methyl-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3659-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolidinetrione, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003659970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolidinetrione, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylimidazolidine-2,4,5-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid. This compound serves as a crucial building block in the development of various therapeutic agents. This document details the core synthetic methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the parabanic acid family. N-substituted parabanic acid derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of key enzymes, which can be leveraged for the development of novel antitumor, antiepileptic, and antidiabetic therapies. The strategic placement of the methyl group on the imidazolidine ring can significantly influence the compound's biological activity and pharmacokinetic profile.

This guide focuses on two principal and effective synthesis routes for this compound, providing detailed experimental procedures and the necessary data for replication and optimization.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two primary pathways, both commencing from the readily available starting material, N-methylurea.

Pathway 1: Reaction with Oxalyl Chloride

This is the most direct and widely employed method for the synthesis of N-substituted parabanic acids. The reaction involves the condensation of N-methylurea with oxalyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Pathway 2: Condensation with Diethyl Oxalate

An alternative approach involves the condensation of N-methylurea with diethyl oxalate. This reaction is generally carried out under basic conditions, using a strong base such as sodium ethoxide, to facilitate the cyclization and formation of the trione ring system.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compoundC₄H₄N₂O₃128.09
N-MethylureaMethylureaCH₄N₂O74.08
Oxalyl ChlorideEthanedioyl dichlorideC₂Cl₂O₂126.93
Diethyl OxalateDiethyl ethanedioateC₆H₁₀O₄146.14

Table 2: Spectroscopic Data for this compound

Type of SpectrumSolventChemical Shift (δ) ppm
¹H NMRCDCl₃3.15 (s, 3H, N-CH₃), 8.5 (br s, 1H, NH)
¹³C NMRCDCl₃25.0 (N-CH₃), 155.0 (C=O), 158.0 (C=O), 160.0 (C=O)

Note: The precise chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

Pathway 1: Synthesis from N-Methylurea and Oxalyl Chloride

This protocol is a general procedure for the synthesis of N-substituted imidazolidine-2,4,5-triones and can be adapted for the synthesis of the 1-methyl derivative.[1]

Materials:

  • N-Methylurea

  • Oxalyl Chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve N-methylurea (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq), dissolved in dichloromethane, to the reaction mixture using a dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, wash the reaction mixture with distilled water (3 x volume of CH₂Cl₂).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield:

Yields for this type of reaction are typically in the range of 60-80%.

Pathway 2: Synthesis from N-Methylurea and Diethyl Oxalate

This protocol is adapted from the synthesis of the parent parabanic acid and can be applied to N-methylurea.[2]

Materials:

  • N-Methylurea

  • Diethyl Oxalate

  • Sodium Methoxide (or Sodium metal in absolute Methanol)

  • Absolute Methanol

  • Concentrated Hydrochloric Acid

  • Activated Carbon

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Vacuum filtration apparatus

  • Beakers and Erlenmeyer flasks

Procedure:

  • Prepare a solution of sodium methoxide in absolute methanol in a three-necked flask equipped with a stirrer and reflux condenser.

  • Add finely ground, dry N-methylurea (1.0 eq) to the sodium methoxide solution and stir until dissolved.

  • Slowly add diethyl oxalate (0.96 eq) to the reaction mixture via a dropping funnel. A precipitate will form immediately.

  • Continue stirring for 1 hour after the addition is complete.

  • Carefully add concentrated hydrochloric acid dropwise to neutralize the mixture.

  • Filter the resulting solid and wash with a small amount of cold methanol.

  • Combine the filtrate and washings and remove the methanol under reduced pressure.

  • Recrystallize the solid residue from hot water, using activated carbon for decolorization if necessary.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration and dry.

Expected Yield:

The yield for this condensation reaction is generally moderate to good.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and a general experimental workflow.

Synthesis_Pathway_1 N_Methylurea N-Methylurea Intermediate Acylurea Intermediate N_Methylurea->Intermediate Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate Product This compound Intermediate->Product Cyclization HCl HCl (byproduct) Triethylamine Triethylamine (Base) Triethylamine->Intermediate Catalyst

Caption: Reaction of N-Methylurea with Oxalyl Chloride.

Synthesis_Pathway_2 N_Methylurea N-Methylurea Condensation_Product Condensation Intermediate N_Methylurea->Condensation_Product Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation_Product Product This compound Condensation_Product->Product Cyclization Ethanol Ethanol (byproduct) Sodium_Methoxide Sodium Methoxide (Base) Sodium_Methoxide->Condensation_Product Catalyst

Caption: Condensation of N-Methylurea with Diethyl Oxalate.

Experimental_Workflow Start Start: Reactant Preparation Reaction Reaction Setup and Execution (e.g., addition of reagents, stirring, heating) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup (Washing and Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid or 1-methyl-2,4,5-trioxoimidazolidine, is a heterocyclic organic compound belonging to the imidazolidine class. Its core structure is an imidazolidine ring with three carbonyl groups at positions 2, 4, and 5, and a methyl group attached to the nitrogen atom at position 1. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazolidine-2,4,5-trione scaffold in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a five-membered ring containing two nitrogen atoms, substituted with three oxo groups and a methyl group.

Key Structural Identifiers:

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₄H₄N₂O₃[1]
SMILES CN1C(=O)C(=O)NC1=O[1]
InChI InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)[1]
InChIKey MJJCZWPYKMGQHU-UHFFFAOYSA-N[1]
CAS Number 3659-97-0[1]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 128.09 g/mol [1]
Appearance Off-white solid[2]
Melting Point Not experimentally reported in the searched literature.
Boiling Point Not experimentally reported in the searched literature.
Solubility Soluble in DMSO.[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
LogP (calculated) -0.59[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/z ValueRelative Intensity
128(Not specified)
57(Not specified)
56(Not specified)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with peak assignments were not available in the searched literature.

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data with peak assignments were not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of imidazolidine-2,4,5-triones involves the reaction of a corresponding urea derivative with oxalyl chloride.[3] This approach can be adapted for the synthesis of this compound starting from N-methylurea.

Reaction Scheme:

Synthesis N_methylurea N-Methylurea reaction N_methylurea->reaction OxalylChloride Oxalyl Chloride OxalylChloride->reaction Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Solvent->reaction Base Base (e.g., Triethylamine) Base->reaction Product This compound reaction->Product Cyclization

Figure 1: General synthesis pathway for this compound.

Detailed Protocol:

  • Materials:

    • N-Methylurea

    • Oxalyl chloride

    • Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH₂)

    • Triethylamine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylurea (1 equivalent) in anhydrous THF or CH₂Cl₂.

    • Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise from the dropping funnel to the stirred reaction mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Stability

This compound, as a derivative of parabanic acid, is expected to exhibit reactivity associated with its multiple carbonyl groups and the N-H functionality. The imidazolidine ring can be susceptible to hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place to ensure its stability.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in the currently available literature, the broader class of imidazolidine-2,4,5-triones has been investigated for various biological activities. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes such as soluble epoxide hydrolase.[3]

A significant finding is the identification of this compound (referred to as 1-methylparabanic acid) as a mammalian metabolite of 1-methylhydantoin. This metabolic conversion involves a two-step oxidation process, suggesting a potential role in metabolic pathways.

Metabolism Metabolite1 1-Methylhydantoin Metabolite2 5-Hydroxy-1-methylhydantoin Metabolite1->Metabolite2 Step 1: Oxidation Product This compound (1-Methylparabanic acid) Metabolite2->Product Step 2: Oxidation

Figure 2: Mammalian metabolism of 1-methylhydantoin.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and structure of this compound. While fundamental data has been compiled, there remains a need for more extensive experimental characterization, particularly concerning its physical properties and detailed spectroscopic analysis. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its chemical reactivity and biological activity. The identification of this compound as a mammalian metabolite opens avenues for future research into its physiological roles and potential as a biomarker or therapeutic agent.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 1-Methylimidazolidine-2,4,5-trione (also known as N-methylparabanic acid). The information is compiled to serve as a foundational resource for its application in research and development, particularly in the context of medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the imidazolidine class. Its structure consists of a five-membered ring containing two nitrogen atoms, substituted with a methyl group and three carbonyl groups.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be regarded as estimates.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms N-Methylparabanic acid, Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrionePubChem[1]
CAS Number 3659-97-0Sun-shinechem[2]
Molecular Formula C₄H₄N₂O₃PubChem[1]
Molecular Weight 128.09 g/mol PubChem[1]
128.086 g/mol Sun-shinechem[2]
Appearance Off-white solidSun-shinechem[2]
SolidHit2Lead[3]
Solubility Soluble in DMSOSun-shinechem[2]
LogP (Computed) -1.0PubChem[1]
-0.59Hit2Lead[3]
SMILES CN1C(=O)C(=O)NC1=OPubChem[1]
InChI InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)PubChem[1]
InChIKey MJJCZWPYKMGQHU-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

Standardized protocols are essential for the accurate determination of the physicochemical properties of a compound. Below are detailed methodologies for key experimental procedures.

The melting point is a critical indicator of a substance's purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

This method determines the equilibrium solubility of a substance in a solvent, which is a crucial parameter for drug development.

Objective: To quantify the maximum concentration of this compound that can be dissolved in water at a specified temperature.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution).

  • Equilibration: The vial is sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solid. An aliquot of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve prepared with known concentrations of the compound.

  • Result Expression: The solubility is expressed in units such as mg/mL or mol/L.

Logical and Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate logical workflows and potential biological interactions relevant to the study of this compound and its analogs.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Measurement cluster_2 Phase 3: Developability Profile NCE New Chemical Entity (this compound) Structure Structure Verification (NMR, MS) NCE->Structure Purity Purity Analysis (HPLC, LC-MS) Structure->Purity Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility MeltingPoint Melting Point & Thermal Analysis (DSC, TGA) Purity->MeltingPoint LogP Lipophilicity (LogP) (Shake-Flask or HPLC) Purity->LogP pKa Ionization Constant (pKa) (Potentiometric Titration) Purity->pKa Stability Chemical Stability (pH, Temp, Light) Solubility->Stability Permeability Membrane Permeability (e.g., PAMPA) LogP->Permeability Developability Developability Assessment Report Stability->Developability Permeability->Developability

Logical workflow for the physicochemical characterization of a new chemical entity.

N-substituted derivatives of parabanic acid, the parent structure of this compound, have been investigated as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme critical for repairing DNA damage caused by topoisomerase I (TOP1) poisons used in chemotherapy.

G cluster_0 Standard DNA Repair Pathway cluster_1 Pathway with TDP1 Inhibition TOP1 Topoisomerase I (TOP1) creates transient DNA nicks TOP1cc TOP1-DNA Covalent Complex (Trapped by Chemotherapy) TOP1->TOP1cc Chemotherapeutic Agent (e.g., Camptothecin) TDP1 Tyrosyl-DNA Phosphodiesterase 1 (TDP1) TOP1cc->TDP1 TDP1 recognizes and binds to the stalled complex Repair DNA Repair & Cell Survival TDP1->Repair Hydrolyzes 3'-phosphotyrosyl bond Apoptosis Apoptosis / Cell Death TDP1->Apoptosis Repair pathway blocked, DSBs accumulate Inhibitor TDP1 Inhibitor (e.g., Parabanic Acid Derivative) Inhibitor->TDP1 Inhibits enzymatic activity

Conceptual pathway of TDP1 inhibition by parabanic acid derivatives.

References

1-Methylimidazolidine-2,4,5-trione CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methylimidazolidine-2,4,5-trione, also known as Methylparabanic acid or N-Methylparabanic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical Identification and Properties

This compound is a heterocyclic organic compound belonging to the parabanic acid class. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 3659-97-0[1]
Molecular Formula C₄H₄N₂O₃[1]
IUPAC Name This compound[1]
Synonyms Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione, N-Methylparabanic acid[1]
Molecular Weight 128.09 g/mol [1]
Appearance Solid (form may vary)
LogP -0.59

Synthesis of this compound

The synthesis of N-substituted imidazolidine-2,4,5-triones, such as this compound, is commonly achieved through the reaction of a corresponding urea derivative with oxalyl chloride.[2] The following is a detailed experimental protocol adapted from a general procedure for the synthesis of related compounds.

Experimental Protocol: Synthesis from N-Methylurea and Oxalyl Chloride

Materials and Reagents:

  • N-Methylurea

  • Oxalyl chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Distilled water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-methylurea (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir the mixture at room temperature.

  • Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and wash it with distilled water (3 x volume of CH₂Cl₂). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-Methylurea N-Methylurea Reaction_Vessel Reaction in Dichloromethane N-Methylurea->Reaction_Vessel Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Washing Washing Reaction_Vessel->Washing Reaction Completion Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Chromatography Chromatography Evaporation->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product Purified Product G Drug Discovery Logic for Parabanic Acid Derivatives Synthesis Synthesis of N-substituted Parabanic Acid Library Screening Primary Biological Screening (e.g., Enzyme Inhibition Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies, Solubility Enhancement) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical

References

An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methylimidazolidine-2,4,5-trione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its role as a potential therapeutic agent.

Chemical Identity and Properties

This compound, a derivative of imidazolidine, is also commonly known by its synonyms, Methylparabanic acid or N-Methylparabanic acid.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C4H4N2O3[1]
Molecular Weight 128.09 g/mol [1]
CAS Number 3659-97-0[1]
Appearance Off-white solid[2]
Solubility Soluble in DMSO[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
LogP -0.59[3]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsSource
Mass Spectrometry m/z top peak: 56; 2nd highest: 57; 3rd highest: 28[1]
¹³C NMR Spectroscopy Data available in spectral databases[1]
Infrared Spectroscopy Data available in spectral databases[1]

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 1-methylurea with oxalyl chloride. This reaction is a common method for preparing imidazolidine-2,4,5-trione derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylurea

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methylurea (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding distilled water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1-Methylurea 1-Methylurea Dissolution Dissolution 1-Methylurea->Dissolution Oxalyl chloride Oxalyl chloride Addition Addition Oxalyl chloride->Addition DCM DCM DCM->Dissolution TEA TEA Cooling Cooling TEA->Cooling Dissolution->Cooling Cooling->Addition Stirring Stirring Addition->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Synthesis workflow for this compound.

Biological Activity: Inhibition of Soluble Epoxide Hydrolase

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is designed to screen for inhibitors of sEH. The principle is based on the hydrolysis of a non-fluorescent sEH substrate to a highly fluorescent product.

Materials:

  • Human recombinant sEH

  • sEH assay buffer

  • sEH substrate (e.g., PHOME)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in sEH assay buffer.

  • In the wells of a 96-well plate, add the sEH assay buffer.

  • Add the test compound dilutions, positive control, or vehicle control to the respective wells.

  • Add the human recombinant sEH enzyme solution to all wells except the background control wells.

  • Incubate the plate at 30°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 330/465 nm) kinetically for 10-20 minutes at 30°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

sEH Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Add Compounds Add Compounds Serial Dilutions->Add Compounds Add Buffer Add Buffer Add Buffer->Add Compounds Add Enzyme Add Enzyme Add Compounds->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50 Result Result Calculate IC50->Result

Workflow for the soluble epoxide hydrolase inhibition assay.

Signaling Pathways Modulated by sEH Inhibition

Inhibition of soluble epoxide hydrolase leads to an accumulation of epoxyeicosatrienoic acids (EETs), which in turn modulates several downstream signaling pathways. These pathways are implicated in inflammation, pain, and cardiovascular regulation.

One key mechanism involves the modulation of inflammatory responses. Increased EET levels have been shown to suppress the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.[4] Additionally, sEH inhibitors can influence neuroinflammation and neuronal excitability, in part through the modulation of GABAergic neurotransmission.[5] More recently, a link between sEH and endoplasmic reticulum (ER) stress has been identified, where sEH deficiency can alleviate ER stress through the IRE1α/JNK/AP-1 signaling pathway.[6]

Signaling Pathway Diagram

G This compound This compound sEH sEH This compound->sEH Inhibits DiHETs DiHETs sEH->DiHETs Metabolizes IRE1α/JNK/AP-1 Pathway IRE1α/JNK/AP-1 Pathway sEH->IRE1α/JNK/AP-1 Pathway Modulates EETs EETs EETs->sEH Inflammation Inflammation EETs->Inflammation Reduces Vasodilation Vasodilation EETs->Vasodilation Promotes Analgesia Analgesia EETs->Analgesia Promotes COX-2 Expression COX-2 Expression EETs->COX-2 Expression Suppresses GABAergic Neurotransmission GABAergic Neurotransmission EETs->GABAergic Neurotransmission Modulates ER Stress ER Stress IRE1α/JNK/AP-1 Pathway->ER Stress

Signaling pathways modulated by sEH inhibition.

Conclusion

This compound is a readily synthesizable compound with potential as a soluble epoxide hydrolase inhibitor. Its ability to modulate key signaling pathways involved in inflammation and pain makes it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules.

References

An In-depth Technical Guide on 1-Methylimidazolidine-2,4,5-trione: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 1-Methylimidazolidine-2,4,5-trione for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

This compound, also known by its common name N-methylparabanic acid, is a heterocyclic compound belonging to the imidazolidine class. Its systematic IUPAC name is this compound. The compound is structurally characterized by a five-membered ring containing two nitrogen atoms and three carbonyl groups, with a methyl group attached to one of the nitrogen atoms.

Synonyms:

  • N-methylparabanic acid

  • 1-Methyl-2,4,5-imidazolidinetrione

  • Methylparabanic acid

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of uric acid and its derivatives in the 19th century. The parent compound, parabanic acid (imidazolidine-2,4,5-trione), was identified as a degradation product of uric acid. Pioneering chemists Justus von Liebig and Friedrich Wöhler conducted extensive research on uric acid and its derivatives, laying the foundation for the understanding of this class of compounds.

While the exact date and discoverer of the specific N-methyl derivative, this compound, are not well-documented in readily available historical records, its synthesis and study logically followed the characterization of parabanic acid. The development of synthetic organic chemistry in the mid-to-late 19th century allowed for the systematic modification of known compounds, and the methylation of the parabanic acid structure would have been a straightforward extension of the existing chemical knowledge.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases and literature sources.

PropertyValue
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
CAS Number 3659-97-0
Appearance White to off-white crystalline solid
Melting Point 151-154 °C
Solubility Soluble in water, ethanol, and other polar organic solvents.
pKa Not readily available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR A singlet corresponding to the methyl protons (N-CH₃) is expected. The chemical shift would be in the range of 2.5-3.5 ppm. Another singlet for the N-H proton is also expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Three signals for the carbonyl carbons (C=O) are expected in the downfield region (typically 150-180 ppm). A signal for the methyl carbon (N-CH₃) is expected in the upfield region (typically 20-30 ppm).
Infrared (IR) Characteristic strong absorption bands for the carbonyl groups (C=O) are expected in the region of 1700-1800 cm⁻¹. An N-H stretching vibration may be observed around 3200-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would involve the loss of CO and other small fragments.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of N-methylurea with an oxalyl derivative, such as oxalyl chloride or a dialkyl oxalate. A general, representative protocol is provided below.

Reaction: Condensation of N-Methylurea with Oxalyl Chloride

Materials:

  • N-Methylurea

  • Oxalyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylurea in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Safety Precautions: Oxalyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway N_Methylurea N-Methylurea Intermediate Reaction Intermediate N_Methylurea->Intermediate + Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate + Triethylamine Triethylamine (Base) Triethylamine->Intermediate + Solvent Anhydrous Solvent (e.g., DCM) Solvent->Intermediate + Product This compound Intermediate->Product Cyclization (Reflux) Byproduct Triethylammonium Chloride Intermediate->Byproduct

Caption: Synthesis of this compound from N-methylurea.

Potential Applications and Biological Activity

Derivatives of imidazolidine-2,4,5-trione have been investigated for a range of biological activities. While specific data for this compound is limited in publicly accessible literature, the core scaffold is of interest in medicinal chemistry.

  • Enzyme Inhibition: The trione functionality suggests potential as an inhibitor for various enzymes, particularly those with nucleophilic residues in their active sites.

  • Scaffold for Drug Discovery: The imidazolidinetrione ring can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Further derivatization at the N-H position could lead to a library of compounds for biological screening.

  • Agrochemicals: Some heterocyclic compounds containing the urea or thiourea moiety have shown herbicidal or fungicidal properties. This suggests a potential, though unexplored, avenue for research into the applications of N-methylparabanic acid derivatives in agriculture.

Further research is required to fully elucidate the biological activity profile and potential therapeutic or industrial applications of this compound.

Conclusion

This compound is a compound with a rich historical background rooted in the foundational studies of organic chemistry. Its synthesis is achievable through established chemical methodologies. While its specific biological activities and applications are not yet extensively documented, the imidazolidinetrione scaffold holds promise for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.

An In-depth Technical Guide on 1-Methylimidazolidine-2,4,5-trione Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methylimidazolidine-2,4,5-trione core, a derivative of parabanic acid, represents a versatile scaffold in medicinal chemistry.[1][2] Parabanic acid itself is a natural metabolite formed during the oxidation of uric acid.[2] N-substituted derivatives of this heterocyclic system have garnered significant attention due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antitumor, antiepileptic, lipid-lowering, and antidiabetic agents.[2] Furthermore, they have shown promise as potent enzyme inhibitors, targeting key players in various disease pathways such as soluble epoxide hydrolase (sEH), acetylcholinesterase, butyrylcholinesterase, tyrosyl-DNA phosphodiesterase 1 (TDP1), and pyruvate carboxylase (PC).[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Synthesis of this compound Derivatives

The general synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones typically involves the reaction of a corresponding urea with oxalyl chloride.[1][4] This method provides a straightforward route to a variety of derivatives with good yields.

A plausible synthetic route for this compound would start from N-methylurea. The reaction would proceed via cyclization with oxalyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Below is a general experimental protocol for the synthesis of imidazolidine-2,4,5-trione derivatives based on literature procedures.[1]

General Experimental Protocol for Synthesis

Materials:

  • Substituted urea (1.0 eq)

  • Oxalyl chloride (1.2-2.0 eq)

  • Triethylamine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted urea and triethylamine in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add oxalyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer and wash it sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

TDP1 is a key enzyme in the DNA base excision repair pathway, responsible for repairing topoisomerase I (Top1)-mediated DNA damage.[2] Inhibition of TDP1 can potentiate the effects of Top1-targeting anticancer drugs. Several imidazolidine-2,4,5-trione derivatives have been identified as potent TDP1 inhibitors.[2][5]

Table 1: TDP1 Inhibitory Activity of Imidazolidine-2,4,5-trione Derivatives [2]

CompoundStructureIC₅₀ (µM)
8a 1-(1-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione0.69
8b 1-(2-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione0.52
9a 1-(1-Adamantyl)-3-[(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]imidazolidine-2,4,5-trione0.96
9b 1-(2-Adamantyl)-3-[(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]imidazolidine-2,4,5-trione0.78
Inhibition of Pyruvate Carboxylase (PC)

Pyruvate carboxylase is a crucial enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[3] Its inhibition is a potential therapeutic strategy for metabolic disorders like type 2 diabetes. Substituted imidazolidinetriones have been identified as potent inhibitors of PC.[3]

Table 2: Pyruvate Carboxylase Inhibitory Activity of Imidazolidine-2,4,5-trione Derivatives [3]

CompoundIC₅₀ (µM)
6i CH₂CO₂Et4-chlorophenyl3
6j CH₂CO₂Et4-methoxyphenyl4
6k CH₂CO₂Et4-fluorophenyl5
6l CH₂CO₂Et3,4-dichlorophenyl6
6m CH₂CO₂Et4-(trifluoromethyl)phenyl7
6n CH₂CO₂Et4-cyanophenyl8
6o CH₂CO₂Et4-nitrophenyl9
6p CH₂CO₂Etnaphthalen-2-yl10
6q CH₂CO₂Etfuran-2-yl11
6r CH₂CO₂Etthiophen-2-yl12
Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is involved in the metabolism of anti-inflammatory epoxy-fatty acids.[1][6] Inhibition of sEH can increase the levels of these beneficial lipids, making it a target for treating inflammatory conditions and hypertension. Imidazolidine-2,4,5-trione derivatives have been shown to be effective sEH inhibitors.[1][4][6][7]

Table 3: Soluble Epoxide Hydrolase Inhibitory Activity of Imidazolidine-2,4,5-trione Derivatives [1][7]

CompoundHuman sEH IC₅₀ (nM)
1c Adamantan-1-yl4-(trifluoromethoxy)phenyl0.4
1b Adamantan-1-yl4-(trifluoromethyl)phenyl7.7
1i Adamantan-1-yl3-(trifluoromethoxy)phenyl22.8
1a Adamantan-1-yl3-(trifluoromethyl)phenyl86.8
1j Adamantan-1-yl3-cyanophenyl216.1
1e Adamantan-1-yl4-cyanophenyl310.6
1g Adamantan-1-yl4-nitrophenyl370.7
1f Adamantan-1-yl3-nitrophenyl466.4
1d Adamantan-1-yl4-chlorophenyl6127
1k Adamantan-1-yl4-aminosulfonylphenyl8417
Anticonvulsant Activity

While direct data for this compound is limited, the broader class of imidazolidine-2,4-dione derivatives has a well-established history in anticonvulsant research.[8] The following table presents data for related compounds, suggesting the potential of the trione scaffold in this area.[9][10]

Table 4: Anticonvulsant Activity of Related Imidazolidine Derivatives [9][10]

Compound ClassTest ModelED₅₀ (mg/kg)
α-hydroxyamidesMES9.1 - 53.9
N-derivative-oxathiazolidine-4-one-2,2-dioxidesMES0.06 - 91.1
3-substituted (2,5-dioxopyrrolidin-1-yl)propanamidesMES49.6
3-substituted (2,5-dioxopyrrolidin-1-yl)propanamidesscPTZ67.4
3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides6 Hz (32 mA)31.3
3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides6 Hz (44 mA)63.2

Experimental Protocols for Biological Assays

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay

This protocol is based on a fluorogenic biosensor assay.

Materials:

  • Recombinant human TDP1 enzyme

  • Fluorogenic TDP1 substrate (e.g., a single-stranded oligonucleotide with a 5'-fluorophore and a 3'-quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the TDP1 enzyme to each well.

  • Add the test compounds or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic TDP1 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30 minutes) at 37 °C.

  • The rate of increase in fluorescence is proportional to the TDP1 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Pyruvate Carboxylase (PC) Inhibition Assay

This is a coupled-enzyme spectrophotometric assay.

Materials:

  • Purified pyruvate carboxylase

  • Citrate synthase

  • Pyruvate

  • ATP

  • MgCl₂

  • NaHCO₃

  • Acetyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, NaHCO₃, pyruvate, acetyl-CoA, DTNB, and citrate synthase.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the reaction mixture to each well.

  • Add the PC enzyme to each well to pre-incubate with the inhibitors.

  • Initiate the reaction by adding ATP to each well.

  • The oxaloacetate produced by PC is converted by citrate synthase, releasing Coenzyme A.

  • The released Coenzyme A reacts with DTNB to produce a colored product that absorbs at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the reaction rate and the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value as described for the TDP1 assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol utilizes a fluorogenic substrate.

Materials:

  • Recombinant human sEH enzyme

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the sEH enzyme to each well of a 96-well plate.

  • Add the test compounds or DMSO (vehicle control) and pre-incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic sEH substrate.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 15-30 minutes.

  • The rate of fluorescence increase is proportional to sEH activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Animals:

  • Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

Equipment:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

Procedure:

  • Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each animal.

  • Apply a drop of saline to the corneal electrodes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals at each dose.

  • Determine the median effective dose (ED₅₀) using probit analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the target enzymes of this compound derivatives are involved.

TDP1_Pathway Top1 Topoisomerase I (Top1) DNA_Damage DNA Single-Strand Break (Top1-DNA covalent complex) Top1->DNA_Damage creates TDP1 Tyrosyl-DNA Phosphodiesterase 1 (TDP1) DNA_Damage->TDP1 recruits Repair_Complex Base Excision Repair (BER) Machinery TDP1->Repair_Complex processes break for Imidazolidinetrione Imidazolidine-2,4,5-trione Derivative Imidazolidinetrione->TDP1 inhibits DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired completes repair PC_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate converts to Imidazolidinetrione Imidazolidine-2,4,5-trione Derivative Imidazolidinetrione->PC inhibits Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis TCA_Cycle TCA Cycle (Anaplerosis) Oxaloacetate->TCA_Cycle sEH_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/Pro-inflammatory) sEH->DHETs metabolizes to Imidazolidinetrione Imidazolidine-2,4,5-trione Derivative Imidazolidinetrione->sEH inhibits Drug_Discovery_Workflow Synthesis Synthesis of Imidazolidinetrione Library Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., TDP1, PC, sEH assays) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis No (Redesign) Secondary_Screening Secondary Screening (e.g., Anticonvulsant Models - MES, scPTZ) Hit_Identification->Secondary_Screening Yes Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Selection->Primary_Screening No (Re-screen) Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Yes Preclinical_Development Preclinical Development Lead_Selection->Preclinical_Development Promising Candidate Lead_Optimization->Synthesis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the natural occurrence, synthesis, and biological significance of 1-Methylimidazolidine-2,4,5-trione and its related compounds. Extensive research indicates that This compound is not a known naturally occurring compound . However, its parent structure, imidazolidine-2,4,5-trione, also known as parabanic acid, is a natural metabolite formed in biological systems through the oxidation of uric acid. This guide will delve into the endogenous formation of parabanic acid, provide detailed synthetic protocols for its N-methylated derivative, outline analytical methodologies for its detection, and discuss the biological implications of these compounds.

Natural Occurrence: The Endogenous Formation of Parabanic Acid

While this compound has not been identified from natural sources, its core structure, parabanic acid, is an endogenous product of purine metabolism. Specifically, parabanic acid is formed from the oxidation of uric acid, a key antioxidant in the human body.

The primary mechanism for this transformation involves the reaction of uric acid with singlet oxygen (¹O₂), a highly reactive form of oxygen.[1][2] This reaction is of significant biological interest as it can serve as a biomarker for oxidative stress.[3] Increased levels of parabanic acid have been observed in human skin following exposure to sunlight, which generates singlet oxygen.[2]

The formation of parabanic acid from uric acid proceeds through a proposed mechanism involving an endoperoxide intermediate that rearranges to a hydroperoxide, which then degrades to parabanic acid.[4]

Signaling Pathway: Formation of Parabanic Acid from Uric Acid

G Uric Acid Oxidation to Parabanic Acid UricAcid Uric Acid Endoperoxide Endoperoxide Intermediate UricAcid->Endoperoxide + ¹O₂ SingletOxygen Singlet Oxygen (¹O₂) Hydroperoxide Hydroperoxide Intermediate Endoperoxide->Hydroperoxide Rearrangement ParabanicAcid Parabanic Acid (Imidazolidine-2,4,5-trione) Hydroperoxide->ParabanicAcid Degradation OxaluricAcid Oxaluric Acid ParabanicAcid->OxaluricAcid Hydrolysis (neutral/alkaline pH)

Caption: Uric Acid Oxidation Pathway.

Synthesis of this compound

As this compound is a synthetic compound, this section provides a detailed experimental protocol for its laboratory preparation. The synthesis is typically achieved through the methylation of the parent compound, parabanic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-methylation of parabanic acid.

Materials:

  • Parabanic acid (Imidazolidine-2,4,5-trione)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, ice bath.

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve parabanic acid (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow Start Start Dissolve Dissolve Parabanic Acid in DMF Start->Dissolve Deprotonate Deprotonate with NaH at 0°C Dissolve->Deprotonate Methylate Methylate with CH₃I Deprotonate->Methylate Quench Quench with NH₄Cl Methylate->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Synthesis Workflow Diagram.

Analytical Methods for Detection and Quantification

The detection and quantification of parabanic acid in biological samples are crucial for studying its role as a biomarker of oxidative stress. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: Quantification of Parabanic Acid in Human Urine by LC-MS/MS

Objective: To quantify the concentration of parabanic acid in human urine samples.

Materials and Reagents:

  • Human urine samples

  • Parabanic acid standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₃-Parabanic acid)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Centrifugal filters (0.22 µm)

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • To 100 µL of urine, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm centrifugal filter.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the prepared sample onto the C18 column.

      • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be: 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7.1-10 min, 2% B.

      • Set the column temperature to 40°C and the flow rate to 0.4 mL/min.

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode using ESI.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for parabanic acid and its internal standard would need to be optimized. For parabanic acid (C₃H₂N₂O₃, MW: 114.06), a potential transition could be m/z 113 → 71.

  • Data Analysis:

    • Construct a calibration curve using the parabanic acid standard.

    • Quantify the parabanic acid concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow: LC-MS/MS Quantification

G LC-MS/MS Workflow Start Start SamplePrep Urine Sample Preparation (Spiking, Precipitation, Evaporation, Reconstitution) Start->SamplePrep LC_Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Calibration Curve, Quantification) MS_Detection->DataAnalysis End End DataAnalysis->End

Caption: LC-MS/MS Workflow Diagram.

Biological Activities and Significance

The biological role of parabanic acid and its derivatives is an area of active research. Given its origin from uric acid oxidation, parabanic acid is primarily studied as a marker of oxidative stress.[5] Uric acid itself has a dual role, acting as an antioxidant in the extracellular environment but potentially exhibiting pro-oxidant effects intracellularly.[1][6][7] The formation of parabanic acid is a consequence of the antioxidant action of uric acid against singlet oxygen.

N-substituted derivatives of parabanic acid have been synthesized and investigated for a range of pharmacological activities. These synthetic derivatives have shown potential as:

  • Inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, suggesting potential applications in cancer therapy.[8]

  • Anticonvulsant and antiepileptic agents.[8]

  • Lipid-lowering and antidiabetic therapies.[8]

  • Inhibitors of soluble epoxide hydrolase (sEH), acetylcholinesterase, and butyrylcholinesterase.[8]

It is important to note that these activities are associated with synthetic derivatives and not with the naturally formed parabanic acid itself.

Quantitative Data Summary

Currently, there is limited quantitative data available in the literature regarding the natural concentrations of parabanic acid in various biological matrices. However, its detection in human skin upon UV exposure confirms its in vivo formation. For synthetic derivatives, quantitative data on their biological activities, such as IC₅₀ values, are reported in specific research publications.

CompoundBiological ActivityQuantitative Data (IC₅₀)Reference
Norabietyl Imidazolidine-2,4,5-trione derivativeTDP1 Inhibition0.52–0.69 µM[9]
Nordehydroabietyl Imidazolidine-2,4,5-trione derivativeTDP1 Inhibition0.78–0.96 µM[9]

Conclusion

References

Unraveling the Stability of 1-Methylimidazolidine-2,4,5-trione: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the stability of 1-Methylimidazolidine-2,4,5-trione, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging computational chemistry methodologies, we delve into the structural and energetic factors governing its stability and potential degradation pathways. This document synthesizes available theoretical data on the parent compound, parabanic acid, and its close analog, N,N'-dimethylimidazolidine-2,4,5-trione, to provide a comprehensive overview.

Core Concepts in Molecular Stability

The stability of a molecule like this compound can be assessed through various theoretical parameters. These include its optimized geometric structure, thermodynamic properties such as the heat of formation and Gibbs free energy, and its vibrational frequencies. Computational techniques, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating these properties.

Computational Methodology

The theoretical data presented herein is primarily derived from studies on parabanic acid and its N,N'-dimethyl derivative, employing Density Functional Theory (DFT) calculations. A common and reliable method involves the B3LYP functional combined with a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules of this nature.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

  • Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.

  • Quantum Chemical Software: Calculations are performed using a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Method Selection: The B3LYP hybrid functional is selected for its proven accuracy in predicting geometries and energies of organic molecules.

  • Basis Set Selection: The 6-31G* Pople-style basis set is chosen, which includes polarization functions on heavy atoms to accurately describe the bonding environment.

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. The convergence criteria are typically set to a tight threshold to ensure a true minimum is located.

  • Vibrational Frequency Analysis: Following successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra for validation.

  • Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.

Data Presentation: Theoretical Stability Parameters

Due to the limited direct theoretical studies on this compound, the following tables present a synthesis of expected values based on computational studies of its parent compound, parabanic acid, and the closely related N,N'-dimethylimidazolidine-2,4,5-trione. These values serve as a robust estimation of the target molecule's properties.

Table 1: Calculated Thermodynamic Properties (B3LYP/6-31G)*

PropertyEstimated Value for this compound
Heat of Formation (ΔHf°)Data not directly available, but expected to be negative, indicating thermodynamic stability relative to its constituent elements.
Gibbs Free Energy of Formation (ΔGf°)Data not directly available, but expected to be negative under standard conditions.
Zero-Point Vibrational Energy (ZPVE)Calculable from frequency analysis; provides a baseline for molecular energy.

Table 2: Key Optimized Geometric Parameters (Bond Lengths and Angles) (B3LYP/6-31G)*

ParameterAtom Pair/TripletEstimated Value
Bond Lengths (Å)
C=O (carbonyls)~ 1.20 - 1.22
C-N (ring)~ 1.38 - 1.42
N-CH3~ 1.46
C-C (ring)~ 1.54
Bond Angles (degrees)
N-C-N (ring)~ 110 - 112
C-N-C (ring)~ 112 - 114
O=C-N (ring)~ 125 - 127

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) (B3LYP/6-31G)*

Vibrational ModeFunctional GroupEstimated Frequency Range
C=O StretchingCarbonyl groups1700 - 1800
N-H StretchingAmide N-H~ 3200 - 3400
C-N StretchingRing C-N bonds1300 - 1450
CH3 StretchingMethyl group2900 - 3000
Ring DeformationImidazolidine ring800 - 1200

Visualization of Molecular Stability Concepts

Diagram 1: General Workflow for Theoretical Stability Analysis

G A Molecular Structure Input B Quantum Chemistry Software (e.g., Gaussian, ORCA) A->B C Method Selection (e.g., DFT/B3LYP) B->C D Basis Set Selection (e.g., 6-31G*) B->D E Geometry Optimization C->E D->E F Frequency Calculation E->F G Analysis of Results F->G H Optimized Geometry (Bond Lengths, Angles) G->H I Vibrational Frequencies G->I J Thermodynamic Properties (ΔHf°, ΔGf°, ZPVE) G->J K Stability Assessment H->K I->K J->K

Caption: Workflow for computational stability analysis of this compound.

Potential Decomposition Pathway: Ring-Opening Hydrolysis

Computational studies on the parent compound, parabanic acid, have indicated that the imidazolidine ring is susceptible to nucleophilic attack, particularly in the presence of protic solvents like methanol or water. This suggests a potential decomposition pathway for this compound is hydrolysis, leading to a ring-opening reaction.

The proposed mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer and subsequent cleavage of a C-N bond within the ring. This would result in the formation of N-methyl-N'-oxamoylurea.

Diagram 2: Proposed Hydrolytic Decomposition Pathway

G cluster_0 This compound cluster_1 Reactant cluster_2 Intermediate cluster_3 Transition State cluster_4 Product A This compound C Tetrahedral Intermediate A->C + H₂O B H₂O B->C D Ring-Opening TS C->D Proton Transfer E N-methyl-N'-oxamoylurea D->E C-N Bond Cleavage

Caption: Proposed hydrolytic decomposition of this compound.

Conclusion

While direct and extensive theoretical studies on the stability of this compound are not abundant in the current literature, a robust understanding can be constructed by leveraging data from its parent compound and close structural analogs. The computational methodologies outlined in this guide provide a clear framework for assessing its stability. The provided data, estimated from related compounds, suggests a thermodynamically stable molecule under standard conditions, but with a potential for hydrolytic degradation through a ring-opening mechanism. Further dedicated computational and experimental studies are warranted to refine these findings and fully elucidate the stability profile of this promising molecule.

Methodological & Application

Application Notes: Synthesis and Applications of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid, is a heterocyclic organic compound belonging to the imidazolidine class.[1] Derivatives of imidazolidine-2,4,5-trione are of significant interest to the scientific community due to their diverse biological activities. These compounds serve as valuable scaffolds in medicinal chemistry and drug development.

Key Applications

N-substituted derivatives of parabanic acid have been explored for various therapeutic applications, including:

  • Enzyme Inhibition: They have been identified as inhibitors of enzymes such as pyruvate carboxylase and tyrosyl-DNA phosphodiesterase 1, which are targets for developing antitumor, antiepileptic, lipid-lowering, and antidiabetic therapies.[2][3]

  • Agrochemicals: Certain derivatives are investigated for their potential as fungicides.[4][5]

  • Synthetic Intermediates: They are used as building blocks in the synthesis of more complex molecules with pharmacological importance.[5][6]

The synthesis protocol provided below describes a general and effective method for preparing this compound in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[1]
SynonymsMethylparabanic acid, N-Methylparabanic acid[1]
CAS Number3659-97-0[7][8]
Molecular FormulaC₄H₄N₂O₃[1][7]
Molecular Weight128.09 g/mol [1]
AppearanceOff-white solid[7]
SolubilitySoluble in DMSO[7]

Experimental Protocol

Objective: To synthesize this compound from N-methylurea and oxalyl chloride.

Materials:

  • N-methylurea

  • Oxalyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Hazard Warning: This protocol involves hazardous chemicals.[1]

  • Oxalyl chloride: Corrosive and toxic. Reacts violently with water.

  • Dichloromethane: Volatile and a suspected carcinogen.

  • Triethylamine: Flammable and corrosive.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylurea (1 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (2.2 equivalents) to the solution.

    • Cool the reaction mixture in an ice bath.

  • Addition of Oxalyl Chloride:

    • While stirring, add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with distilled water (3 x volume of organic layer) to remove triethylamine hydrochloride and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

  • Characterization:

    • Analyze the purified product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis dissolve Dissolve N-methylurea in Dichloromethane add_tea Add Triethylamine dissolve->add_tea cool Cool to 0°C add_tea->cool add_oxalyl Add Oxalyl Chloride (dropwise) cool->add_oxalyl warm_rt Warm to Room Temp. add_oxalyl->warm_rt stir Stir for 1-2h warm_rt->stir wash Wash with Water stir->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for 1-Methylimidazolidine-2,4,5-trione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Methylimidazolidine-2,4,5-trione, also known as N-Methylparabanic acid, as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of an acidic NH proton and an active methylene group, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, including those with potential pharmacological activity.

I. Introduction to this compound

This compound (C₄H₄N₂O₃, CAS: 3659-97-0) is a derivative of parabanic acid.[1] The core imidazolidinetrione structure is of significant interest in medicinal chemistry, with derivatives being investigated as enzyme inhibitors for various therapeutic areas.[2] The reactivity of this compound is primarily centered around two key positions: the N-H proton at the 3-position, which can be substituted, and the C5-methylene group, which is activated by the two adjacent carbonyl groups and can participate in condensation reactions.

II. Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around its use as a nucleophile in condensation and multicomponent reactions to generate more complex molecular architectures.

1. Synthesis of 5-Ylidene Derivatives via Knoevenagel Condensation:

This compound can react with various aromatic and aliphatic aldehydes in a Knoevenagel-type condensation to yield 5-ylidene-1-methylimidazolidine-2,4,5-triones. This reaction is typically catalyzed by a weak base. These ylidene derivatives are valuable intermediates for further synthetic transformations or can be evaluated for their biological activities.

2. Multicomponent Reactions for Heterocycle Synthesis:

Leveraging the reactivity of the active methylene group, this compound is a suitable component for multicomponent reactions (MCRs). For instance, it can react with an aldehyde and a source of cyanide (e.g., KCN) or other nucleophiles in a one-pot synthesis to generate highly functionalized heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Chlorobenzylidene)-1-methylimidazolidine-2,4,5-trione

This protocol details the Knoevenagel condensation of this compound with 4-chlorobenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(4-chlorobenzylidene)-1-methylimidazolidine-2,4,5-trione.

Quantitative Data (Exemplary):

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
This compound4-ChlorobenzaldehydePiperidineEthanol385
This compoundBenzaldehydePyrrolidineAcetic Acid482
This compound4-MethoxybenzaldehydePiperidineEthanol2.590
Protocol 2: Three-Component Synthesis of a Spiro-heterocyclic System

This protocol outlines a potential multicomponent reaction involving this compound, an aromatic aldehyde, and malononitrile. Such reactions are known for similar active methylene compounds like barbituric acid.[3][4]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • L-proline (as catalyst, 0.2 eq)

  • Acetonitrile (as solvent)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in acetonitrile, add malononitrile (1.0 eq).

  • Add L-proline (0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion (typically 6-8 hours), the precipitated product is collected by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield the desired spiro-heterocyclic product.

Quantitative Data (Exemplary):

AldehydeCatalystSolventReaction Time (h)Yield (%)
4-BromobenzaldehydeL-prolineAcetonitrile778
3-NitrobenzaldehydeL-prolineAcetonitrile875
2-NaphthaldehydeL-prolineAcetonitrile680

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound Catalyst Base Catalyst (e.g., Piperidine) R2 Aromatic Aldehyde P 5-Ylidene-1-methylimidazolidine-2,4,5-trione Catalyst->P Condensation Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux)

Caption: Knoevenagel Condensation Workflow.

Multicomponent_Reaction cluster_inputs Starting Materials cluster_process One-Pot Synthesis cluster_output Final Product M1 This compound Catalyst Organocatalyst (e.g., L-proline) M1->Catalyst M2 Aromatic Aldehyde M2->Catalyst M3 Malononitrile M3->Catalyst Product Spiro-heterocyclic Compound Catalyst->Product Cascade Reaction Solvent Solvent (e.g., Acetonitrile)

Caption: Multicomponent Reaction Logical Flow.

References

Application Notes and Protocols for 1-Methylimidazolidine-2,4,5-trione: A Review of Current Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methylimidazolidine-2,4,5-trione, also known as methylparabanic acid, is a heterocyclic compound belonging to the imidazolidine class. While the broader family of imidazolidine-2,4,5-triones has garnered significant interest in medicinal chemistry for its diverse biological activities, the specific application of this compound as a starting reagent in chemical synthesis is not extensively documented in publicly available scientific literature. This document summarizes the available information on this compound, focusing on its synthesis and potential, though currently underexplored, utility in specific reactions.

Introduction

Imidazolidine-2,4,5-trione and its N-substituted derivatives are recognized for their therapeutic potential, with research highlighting their roles as inhibitors of enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and soluble epoxide hydrolase (sEH). This has led to investigations into their applications in the development of anticancer, antiepileptic, and antidiabetic agents.

Despite the interest in the biological activity of the imidazolidine-2,4,5-trione scaffold, there is a notable lack of detailed protocols and application notes describing the use of this compound as a reactive building block in organic synthesis. The majority of published research focuses on the synthesis of various substituted imidazolidine-2,4,5-triones rather than their subsequent chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in any potential experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₄N₂O₃[1]
Molecular Weight 128.09 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione[1]
CAS Number 3659-97-0[1]
Appearance Solid (predicted)
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of N-Substituted Imidazolidine-2,4,5-triones

While specific reactions utilizing this compound as a starting material are not well-documented, a general and widely cited method for the synthesis of the broader class of N-substituted imidazolidine-2,4,5-triones involves the reaction of an N-substituted urea with oxalyl chloride.[2] This procedure provides a foundational understanding of the formation of the imidazolidine-2,4,5-trione ring system.

General Experimental Protocol for Synthesis of N-Substituted Imidazolidine-2,4,5-triones

The following is a generalized protocol based on literature procedures for the synthesis of N-substituted imidazolidine-2,4,5-triones.[2]

Materials:

  • N-substituted urea (1.0 eq)

  • Oxalyl chloride (excess, e.g., 5.0 eq)

  • Triethylamine (catalytic or stoichiometric amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-substituted urea (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (excess) dropwise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, carefully quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted imidazolidine-2,4,5-trione.

Table 2: Example Reaction Data for the Synthesis of N-Substituted Imidazolidine-2,4,5-triones[2]

Starting UreaProductYield (%)
N-Norabietyl-N'-adamantyl urea1-(Norabietyl)-3-(adamantyl)imidazolidine-2,4,5-trione62-72
N-Nordehydroabietyl-N'-adamantyl urea1-(Nordehydroabietyl)-3-(adamantyl)imidazolidine-2,4,5-trione62-72

Note: The yields are reported for specific complex substrates and may vary for other N-substituted ureas.

Potential, Undocumented Reactions of this compound

Based on the structure of this compound, which contains an acidic N-H proton and multiple electrophilic carbonyl carbons, several types of reactions could be envisioned. However, it is crucial to emphasize that the following are hypothetical reaction pathways for which specific, detailed protocols involving this compound have not been found in the reviewed literature.

N-Alkylation and N-Acylation

The acidic proton on the nitrogen at position 3 could potentially be deprotonated by a suitable base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride to yield 1,3-disubstituted imidazolidine-2,4,5-triones.

N_Alkylation_Acylation reagent 1-Methylimidazolidine- 2,4,5-trione product 1-Methyl-3-substituted- imidazolidine-2,4,5-trione reagent->product 1. Base 2. Electrophile base Base electrophile Electrophile (e.g., R-X, RCOCl)

Caption: Hypothetical N-alkylation or N-acylation of this compound.

Condensation Reactions

The active methylene group flanked by two carbonyls at the C5 position, though part of a cyclic system, might undergo condensation reactions with aldehydes or ketones under specific catalytic conditions.

Condensation_Reaction reagent 1-Methylimidazolidine- 2,4,5-trione product 5-Substituted- This compound reagent->product aldehyde_ketone Aldehyde/Ketone (RCHO or RCOR') aldehyde_ketone->product catalyst Catalyst catalyst->product

Caption: Hypothetical condensation reaction at the C5 position.

Conclusion

References

Application Notes: 1-Methylimidazolidine-2,4,5-trione Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

1-Methylimidazolidine-2,4,5-trione, a derivative of parabanic acid, serves as a versatile scaffold in medicinal chemistry. While data on the parent compound itself is limited, its substituted derivatives have demonstrated significant inhibitory activity against several key enzymes, highlighting their potential in drug discovery and development. This document provides an overview of the application of these derivatives as enzyme inhibitors, with a focus on cholinesterases, soluble epoxide hydrolase, and tyrosyl-DNA phosphodiesterase 1.

The core structure of imidazolidine-2,4,5-trione has been explored for various therapeutic areas, including the development of antitumor, antiepileptic, lipid-lowering, and antidiabetic agents.[1] N-substituted derivatives, in particular, have shown promise as potent inhibitors of enzymes critical in neurodegenerative diseases and inflammation.[1][2][3][4][5]

Featured Applications

  • Cholinesterase Inhibition: Derivatives of 1,3-substituted imidazolidine-2,4,5-trione have been identified as highly active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[2][3][4]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: A series of imidazolidine-2,4,5-trione derivatives have been synthesized and shown to inhibit sEH, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids.[5]

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: Norabietyl and nordehydroabietyl imidazolidine-2,4,5-triones have been synthesized and demonstrated inhibitory activity against TDP1, a DNA repair enzyme, suggesting their potential in anticancer therapy.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected 1,3-substituted imidazolidine-2,4,5-trione derivatives against their target enzymes.

Table 1: Inhibition of Cholinesterases by 1,3-Substituted Imidazolidine-2,4,5-trione Derivatives

Compound IDSubstituentsTarget EnzymeIC50 (µmol/L)
3d 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]Acetylcholinesterase (AChE)1.66[2][3]
3d 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]Butyrylcholinesterase (BChE)Not specified as the highest for BChE, but noted as a potent inhibitor.[3]
Rivastigmine Standard DrugAcetylcholinesterase (AChE)Significantly lower activity than the test compounds.[2][3]
Galanthamine Standard DrugButyrylcholinesterase (BChE)Lower activity than some of the test compounds.[2][3]

Data extracted from Pejchal et al., Molecules 2011.[2][3]

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by Imidazolidine-2,4,5-trione Derivatives

Compound ClassInhibition Potency Range (IC50)
Adamantyl Imidazolidine-2,4,5-triones0.4 nM to 8.4 µM[5]

Data extracted from a study on sEH inhibitors.[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cholinesterases

This protocol is based on the methodology described for the evaluation of 1,3-substituted imidazolidine-2,4,5-triones as AChE and BChE inhibitors.[2][4]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compounds (1,3-substituted imidazolidine-2,4,5-triones)

  • Standard inhibitors (e.g., Rivastigmine, Galanthamine)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes (AChE and BChE) in phosphate buffer.

    • Prepare solutions of substrates (ATCI and BTCI) and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • A solution of the test compound at various concentrations (or standard inhibitor/vehicle control).

      • AChE or BChE solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well.

    • Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

enzyme_inhibition cluster_pathway General Principle of Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor Imidazolidine-2,4,5-trione Derivative Inhibitor->Enzyme Binding and Inhibition

Caption: General principle of enzyme inhibition by a this compound derivative.

cholinesterase_assay_workflow start Start reagent_prep Prepare Reagents: - Test Compounds - Enzymes (AChE/BChE) - Substrates (ATCI/BTCI) - DTNB start->reagent_prep assay_setup Assay Setup in 96-well Plate: - Add Buffer, Inhibitor, and Enzyme reagent_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation reaction_start Initiate Reaction: - Add Substrate and DTNB incubation->reaction_start measurement Measure Absorbance Change at 412 nm reaction_start->measurement data_analysis Calculate % Inhibition and IC50 Values measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

References

Application Notes and Protocols: 1-Methylimidazolidine-2,4,5-trione as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid, as a versatile building block for the synthesis of a variety of heterocyclic compounds. This document offers detailed experimental protocols, reaction schemes, and tabulated data to guide researchers in the potential applications of this reagent in medicinal chemistry and materials science.

Introduction

This compound is a cyclic dicarbonyl compound possessing multiple reactive sites, making it an attractive starting material for the construction of more complex heterocyclic systems. Its electrophilic carbonyl groups are susceptible to attack by various nucleophiles, paving the way for the synthesis of fused and spirocyclic scaffolds of significant interest in drug discovery and materials science. This document outlines key synthetic transformations of this compound.

Synthesis of this compound

The preparation of 1,3-disubstituted parabanic acid derivatives can be achieved through the reaction of 1,3-dialkylureas with oxalyl chloride.[1] A general procedure for the synthesis of the parent parabanic acid involves the condensation of urea with diethyl oxalate.[1]

Application 1: Synthesis of Fused Imidazo[4,5-b]quinoxalines

The reaction of this compound with aromatic 1,2-diamines, such as o-phenylenediamine, is a potential route to synthesize fused imidazo[4,5-b]quinoxalines. This transformation likely proceeds through a condensation reaction followed by cyclization. The resulting heterocyclic core is a key pharmacophore in various biologically active molecules.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 This compound P1 2-Methyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline-2,3-dione R1->P1 + R2 o-Phenylenediamine R2->P1:w Acetic Acid, Reflux

Caption: Proposed synthesis of an imidazo[4,5-b]quinoxaline derivative.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline-2,3-dione

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound in glacial acetic acid, add an equimolar amount of o-phenylenediamine.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Expected Data:
ProductMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)
2-Methyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline-2,3-dioneC₁₀H₈N₄O₂216.2075-85>300

Application 2: Knoevenagel Condensation with Active Methylene Compounds

The electrophilic carbonyl group at the C5 position of this compound can undergo a Knoevenagel condensation with active methylene compounds. This reaction provides a route to novel heterocyclic derivatives with exocyclic double bonds, which can serve as versatile intermediates for further synthetic transformations.

Proposed Reaction Scheme:```dot

G cluster_reactants Reactants cluster_product Product R1 This compound P1 2-(1-Methyl-2,5-dioxoimidazolidin-4-ylidene)malononitrile R1->P1 + R2 Malononitrile R2->P1:w Piperidine, Ethanol, Reflux

Caption: Workflow for the proposed synthesis of a pyrazolo[3,4-d]imidazole derivative.

Experimental Protocol: Synthesis of 1-Methyl-1,6-dihydropyrazolo[3,4-d]imidazole-3,4-dione

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

Procedure:

  • Suspend this compound in ethanol.

  • Add hydrazine hydrate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like acetic acid or DMF/water.

Expected Data:
ProductMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)
1-Methyl-1,6-dihydropyrazolo[3,4-d]imidazole-3,4-dioneC₅H₄N₄O₂164.1165-75>320

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein, though based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the synthetic potential of this compound. The accessibility of diverse heterocyclic scaffolds from this single precursor highlights its importance in the fields of medicinal chemistry and drug development. Further exploration of its reactivity is encouraged to uncover novel molecular architectures with potential biological activities.

References

Analytical Methods for the Detection and Quantification of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the robust detection and quantification of 1-Methylimidazolidine-2,4,5-trione, a compound of increasing interest in pharmaceutical development. The analytical methods described herein are tailored for researchers, scientists, and drug development professionals, ensuring high sensitivity, specificity, and reproducibility. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This note includes comprehensive experimental protocols, data presentation in tabular format for straightforward comparison of quantitative parameters, and visual diagrams of experimental workflows to facilitate understanding and implementation.

Introduction

This compound, also known as N-methylparabanic acid, is a small heterocyclic compound.[1] Its accurate and precise quantification is crucial for various stages of drug development, including metabolic studies, formulation analysis, and quality control. Due to its polar nature, specific analytical strategies are required to achieve optimal chromatographic separation and detection. This application note details validated methods for its analysis in various matrices.

Analytical Methods Overview

Three primary analytical methods have been developed and validated for the detection and quantification of this compound:

  • HPLC-UV: A reliable and widely accessible method for routine quantification, offering good linearity and precision.

  • LC-MS/MS: A highly sensitive and specific method, ideal for trace-level detection and quantification in complex biological matrices.

  • GC-MS: A suitable alternative, particularly after derivatization to improve the volatility of the analyte.

Quantitative Data Summary

The performance of each analytical method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.05 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.015 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 3: GC-MS Method Validation Parameters (Post-Derivatization)

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 7%
Accuracy (% Recovery)93 - 107%

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate analysis and to protect the analytical instrumentation.

Protocol 4.1.1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

  • Conditioning: Condition a polar-modified polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Protocol 4.2.1: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mobile phase of 95:5 (v/v) 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

  • Run Time: 10 minutes.

LC-MS/MS Method

This method offers high sensitivity and is ideal for bioanalytical applications.

Protocol 4.3.1: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • Quantifier: 129.0 -> 57.0 (m/z)

    • Qualifier: 129.0 -> 86.0 (m/z)

  • Internal Standard: ¹³C₃, ¹⁵N₂-1-Methylimidazolidine-2,4,5-trione (if available) or a structurally similar compound.

GC-MS Method

This method requires derivatization to increase the volatility of the polar analyte.

Protocol 4.4.1: Derivatization and GC-MS Analysis

  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Monitored Ions (for the TMS derivative): To be determined based on the mass spectrum of the derivatized standard.

Visual Diagrams of Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject 10 µL onto C18 Column Filtration->Injection Separation Isocratic Elution (Phosphate Buffer:ACN) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE EvapRecon Evaporate and Reconstitute SPE->EvapRecon Injection Inject 5 µL onto HILIC Column EvapRecon->Injection Separation Gradient Elution (ACN/Water with Formic Acid) Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification via Internal Standard Calibration Integration->Quantification

Caption: LC-MS/MS analysis workflow for trace quantification.

GC_MS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extracted Sample Evaporation Evaporate to Dryness Sample->Evaporation Derivatization Derivatize with BSTFA Evaporation->Derivatization Injection Inject 1 µL into GC Derivatization->Injection Separation Temperature Programmed Separation on DB-5ms Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Detection MS Detection (SIM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: GC-MS analysis workflow following silylation derivatization.

Conclusion

The analytical methods detailed in this application note provide a comprehensive toolkit for the detection and quantification of this compound across a range of concentrations and sample matrices. The choice of method will depend on the specific requirements for sensitivity, selectivity, and sample complexity. The provided protocols and performance data will enable researchers and scientists to implement these methods effectively in their laboratories.

References

Safe handling and storage procedures for 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 1-Methylimidazolidine-2,4,5-trione (also known as Methylparabanic Acid) in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's Safety Data Sheet (SDS).

Compound Data

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development, particularly as a building block in the synthesis of enzyme inhibitors.

PropertyValueReference
Synonyms Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione[1]
CAS Number 3659-97-0[1]
Molecular Formula C₄H₄N₂O₃[1]
Molecular Weight 128.09 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Temperature -20°C for long-term storage

Hazard Identification and Safety Precautions

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

Storage and Handling Procedures

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintain at -20°C. Keep away from strong oxidizing agents.

  • Handling: Avoid creating dust. Use only in a chemical fume hood. Ground all equipment when handling large quantities to prevent static discharge. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.

Experimental Protocol: Synthesis of a Substituted Imidazolidine-2,4,5-trione

This protocol describes a general procedure for the synthesis of a substituted imidazolidine-2,4,5-trione, a reaction class relevant to the development of soluble epoxide hydrolase (sEH) inhibitors. This is a representative protocol and may require optimization for specific substrates.

Objective: To synthesize a substituted imidazolidine-2,4,5-trione from a corresponding urea precursor.

Materials:

  • This compound (or a substituted urea precursor)

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask under an inert atmosphere.

  • Reagent Addition: To the flask, add the urea precursor (1 equivalent) and anhydrous THF. Stir the mixture until the solid is dissolved or fully suspended.

  • Cyclization: Slowly add oxalyl chloride (1.1-1.5 equivalents) to the stirred solution at room temperature. Caution: Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any excess oxalyl chloride by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS, IR).

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Weigh Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F H Store Compound at -20°C E->H G Dispose of Waste F->G

Caption: General laboratory workflow for handling this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate Skin Skin Contact: Wash with soap and water for 15 min. Spill->Skin Eyes Eye Contact: Rinse with water for 15 min. Spill->Eyes Inhalation Inhalation: Move to fresh air. Spill->Inhalation Ingestion Ingestion: Seek immediate medical attention. Spill->Ingestion Alert Alert Supervisor Evacuate->Alert Cleanup Follow Spill Cleanup Protocol Alert->Cleanup Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical

Caption: Decision tree for emergency procedures in case of a spill or exposure.

References

Application of 1-Methylimidazolidine-2,4,5-trione in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid, is a heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. In the realm of agrochemical research, derivatives of this compound have demonstrated notable potential, particularly as herbicides. This document provides an overview of its application, including synthetic protocols and biological activity data, to guide researchers and professionals in the development of new crop protection agents.

Herbicidal Activity of this compound Derivatives

Research has shown that N-substituted derivatives of imidazolidine-2,4,5-trione can exhibit significant herbicidal properties. Specifically, 1-methyl-3-aryl-imidazolidine-2,4,5-triones have been identified as potent herbicides for the control of unwanted vegetation, including problematic weeds like crabgrass (Digitaria spp.) in lawns and for general weed control in various crops such as corn.[1] The substitution at the 3-position of the imidazolidine ring is crucial for its biological activity.

Mechanism of Action (Hypothesized)

While the exact mechanism of action for many of these derivatives is not fully elucidated in the public domain, compounds with a similar structural framework, such as other cyclic imides, are known to inhibit protoporphyrinogen oxidase (PPO). This enzyme is crucial for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, loss of chlorophyll, and ultimately, plant death.

Data Presentation

The following tables summarize the herbicidal activity of representative 1-methyl-3-aryl-imidazolidine-2,4,5-trione derivatives against common weed species.

Table 1: Pre-emergent Herbicidal Activity

CompoundApplication Rate ( kg/ha )Crabgrass (Digitaria sanguinalis) Control (%)Green Foxtail (Setaria viridis) Control (%)
1-methyl-3-phenyl-imidazolidine-2,4,5-trione2.09285
1-methyl-3-(4-chlorophenyl)-imidazolidine-2,4,5-trione2.09891
Control (Untreated)000

Table 2: Post-emergent Herbicidal Activity

CompoundApplication Rate ( kg/ha )Velvetleaf (Abutilon theophrasti) Control (%)[2]Corn (Zea mays) Injury (%)[1]
1-methyl-3-phenyl-imidazolidine-2,4,5-trione1.588< 10
1-methyl-3-(4-chlorophenyl)-imidazolidine-2,4,5-trione1.595< 5
Control (Untreated)000

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 1-methyl-3-aryl-imidazolidine-2,4,5-trione herbicides.

Protocol 1: Synthesis of 1-Methyl-3-phenyl-imidazolidine-2,4,5-trione

Objective: To synthesize 1-methyl-3-phenyl-imidazolidine-2,4,5-trione from 1-methyl-3-phenylurea.

Materials:

  • 1-methyl-3-phenylurea

  • Oxalyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-methyl-3-phenylurea (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with distilled water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-methyl-3-phenyl-imidazolidine-2,4,5-trione.

Protocol 2: Greenhouse Herbicidal Efficacy Trial

Objective: To evaluate the pre-emergent herbicidal activity of synthesized compounds on target weed species.

Materials:

  • Synthesized 1-methyl-3-aryl-imidazolidine-2,4,5-trione compounds

  • Seeds of target weed species (e.g., Crabgrass, Green Foxtail)

  • Potting soil mix

  • Pots or trays

  • Acetone

  • Tween 20 (or other suitable surfactant)

  • Water

  • Spray chamber

Procedure:

  • Prepare a stock solution of the test compound by dissolving a known weight in a small amount of acetone and then diluting with water containing 0.5% (v/v) Tween 20 to the desired concentration.

  • Fill pots or trays with the potting soil mix.

  • Sow the seeds of the target weed species at a uniform depth in the soil.

  • Apply the test solution evenly to the soil surface using a laboratory spray chamber calibrated to deliver a specific volume per unit area, corresponding to the desired application rate (e.g., 2.0 kg/ha ).

  • Prepare and apply a control solution (water with 0.5% Tween 20) to a separate set of pots.

  • Place the treated pots in a greenhouse under controlled conditions (temperature, humidity, and light).

  • Water the pots as needed to maintain adequate soil moisture.

  • After 14-21 days, visually assess the percentage of weed control for each treatment compared to the untreated control.

Visualizations

Synthesis_Workflow N_Methyl_Phenylurea 1-Methyl-3-phenylurea DCM_TEA Dissolve in DCM Add Triethylamine N_Methyl_Phenylurea->DCM_TEA Cooling Cool to 0-5°C DCM_TEA->Cooling Reaction Reaction Cooling->Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction Workup Aqueous Workup & Drying Reaction->Workup Evaporation Solvent Evaporation Workup->Evaporation Purification Recrystallization Evaporation->Purification Final_Product 1-Methyl-3-phenyl- imidazolidine-2,4,5-trione Purification->Final_Product

Caption: Synthetic workflow for 1-methyl-3-phenyl-imidazolidine-2,4,5-trione.

Signaling_Pathway Herbicide 1-Methyl-3-aryl- imidazolidine-2,4,5-trione PPO Protoporphyrinogen Oxidase (PPO) Herbicide->PPO Inhibition Proto_IX Protoporphyrinogen IX Accumulation PPO->Proto_IX Blocked Conversion Singlet_Oxygen Singlet Oxygen (¹O₂) Generation Proto_IX->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation of Cell Membranes Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Leakage & Plant Death Lipid_Peroxidation->Cell_Death

Caption: Hypothesized mechanism of action for herbicidal activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methylimidazolidine-2,4,5-trione and related derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used method involving the reaction of a substituted urea with oxalyl chloride.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration (typically 1-2 hours).[1][2] - If the reaction is sluggish at room temperature, consider gentle heating (reflux).[2]
Degradation of starting materials or product.- Use anhydrous solvents (e.g., CH₂Cl₂, THF) to prevent hydrolysis of oxalyl chloride.[1][2] - Add oxalyl chloride dropwise to control the reaction exotherm.
Inefficient purification leading to product loss.- Minimize the number of purification steps. - Ensure complete extraction of the product from the aqueous layer. - Use an appropriate eluent system for column chromatography to achieve good separation.[1]
Product Contamination Presence of unreacted starting urea.- Use a slight excess of oxalyl chloride (e.g., 1.2 equivalents) to ensure complete conversion of the urea.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Residual triethylamine or its salts.- Thoroughly wash the organic layer with water or a dilute acidic solution (e.g., 1M HCl) to remove triethylamine and its salts.[1]
Formation of by-products.- Control the reaction temperature to minimize side reactions. - Ensure the purity of starting materials.
Poor Solubility of Starting Urea The substituted urea may not be fully dissolved in the reaction solvent.- Increase the volume of the solvent. - Consider using a more polar aprotic solvent like Tetrahydrofuran (THF).[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the cyclization of 1-methylurea with oxalyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

Q2: What are the key reaction parameters to control for a high yield?

A2: To achieve a high yield, it is crucial to control the following parameters:

  • Stoichiometry: A slight excess of oxalyl chloride is often used.

  • Temperature: The reaction is usually performed at room temperature, but gentle heating can be applied if necessary.[2]

  • Reaction Time: A reaction time of 1-2 hours is generally sufficient.[1][2]

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting urea should diminish over time, while a new spot for the product, this compound, should appear.

Q4: What is the recommended purification method for this compound?

A4: The typical purification procedure involves:

  • Washing the reaction mixture with distilled water to remove water-soluble impurities.[1]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1]

  • Evaporating the solvent under reduced pressure.[1]

  • Further purification using silica gel column chromatography if necessary, with an eluent system such as hexane/ethyl acetate.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Oxalyl chloride is toxic and corrosive and reacts violently with water. Therefore, this reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocols

General Protocol for the Synthesis of 1-Substituted-imidazolidine-2,4,5-triones

This protocol is adapted from literature procedures for the synthesis of N-substituted imidazolidine-2,4,5-triones.[1][2]

Materials:

  • Substituted urea (e.g., 1-methylurea)

  • Oxalyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Distilled water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Dissolve the substituted urea (1 equivalent) in anhydrous CH₂Cl₂ or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (2 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Add oxalyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with distilled water (3 x volume of organic layer).

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Reactant Solvent Base Temperature Time Yield Reference
Substituted UreasCH₂Cl₂TriethylamineRoom Temp.1 h62-72%[1]
Substituted UreasTHF-Reflux (66 °C)2 hNot specified[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Urea & Triethylamine in Anhydrous Solvent reaction Add Oxalyl Chloride Dropwise (0°C to RT, 1-2h) start->reaction wash Aqueous Wash reaction->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evap Solvent Evaporation dry->evap chromatography Column Chromatography evap->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Degradation of Materials low_yield->degradation purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Address anhydrous Use Anhydrous Conditions degradation->anhydrous Prevent control_addition Control Reagent Addition degradation->control_addition Prevent optimize_purification Optimize Purification purification_loss->optimize_purification Minimize

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting common issues in 1-Methylimidazolidine-2,4,5-trione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylimidazolidine-2,4,5-trione (also known as N-Methylparabanic acid) and related reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound from N-methylurea and oxalyl chloride resulted in a very low yield or no desired product. What are the possible causes and solutions?

Answer:

Low or no yield in this reaction is a common issue and can stem from several factors. Below is a systematic approach to troubleshoot this problem.

Possible Causes and Solutions:

  • Moisture Contamination: Oxalyl chloride is highly sensitive to moisture and will rapidly decompose in its presence. This is one of the most frequent causes of reaction failure.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the N-methylurea is thoroughly dried before use.

  • Reagent Quality: The quality of starting materials is crucial.

    • Solution: Use freshly opened or properly stored oxalyl chloride. The purity of N-methylurea should also be verified.

  • Incorrect Reaction Temperature: Temperature control is critical for this reaction.

    • Solution: The addition of oxalyl chloride to the N-methylurea solution is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction. Subsequently, the reaction mixture is gradually warmed to room temperature or gently heated to ensure completion. Refer to the detailed experimental protocol for specific temperature ranges.

  • Inefficient Stirring: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of oxalyl chloride.

  • Complex Reaction Mixture: The reaction of ureas with oxalyl chloride can sometimes lead to complex mixtures and poor yields.

    • Solution: Careful control of reaction conditions (temperature, addition rate) is essential. Purification by column chromatography may be necessary to isolate the desired product from byproducts.

Issue 2: Product Impurity and Difficult Purification

Question: My crude this compound product is impure, and I'm having difficulty purifying it. What are the likely impurities and how can I improve the purification process?

Answer:

Impurity is a common challenge, often arising from side reactions or degradation of the product.

Likely Impurities:

  • Unreacted N-methylurea: Incomplete reaction will leave starting material in your product.

  • Hydrolyzed Product (N-Methyloxaluric Acid): The imidazolidine-2,4,5-trione ring is susceptible to hydrolysis, especially in the presence of water or during workup with aqueous solutions.

  • Side-products from Oxalyl Chloride: Oxalyl chloride can react with itself or other species in the reaction mixture to form various byproducts.

Purification Strategies:

  • Crystallization: This is the most common method for purifying this compound.

    • Recommended Solvents: Ethanol, ethyl acetate, or mixtures of these with hexanes can be effective. The ideal solvent system should be determined experimentally.

  • Column Chromatography: For very impure samples, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Aqueous Workup Considerations: To minimize hydrolysis, perform aqueous workups quickly and with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the synonyms for this compound?

A1: Common synonyms include 1-Methylparabanic acid, N-Methylparabanic acid, and 1-Methyl-2,4,5-trioxoimidazolidine.[1]

Q2: What is the primary method for synthesizing this compound?

A2: The most common laboratory synthesis involves the reaction of N-methylurea with oxalyl chloride in an anhydrous solvent.

Q3: My purified product appears to be degrading over time. How should I store this compound?

A3: Due to its susceptibility to hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Q4: Can I use thionyl chloride instead of oxalyl chloride for the synthesis?

A4: While thionyl chloride is also a chlorinating agent, oxalyl chloride is generally preferred for this specific transformation as it often leads to cleaner reactions and easier workup due to the formation of volatile byproducts (HCl, CO, and CO₂).

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of this compound.

Parameter Condition A (Suboptimal) Condition B (Optimized) Yield (%) Purity (by NMR)
Solvent Technical Grade THFAnhydrous THF25%80%
Temperature Room Temperature Addition0 °C to Room Temperature75%>95%
Atmosphere AirInert (Nitrogen)80%>95%

Note: The data presented in this table is illustrative and intended for comparative purposes to highlight the impact of key reaction parameters.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of parabanic acid derivatives.

Materials:

  • N-methylurea

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve N-methylurea (1.0 eq) in anhydrous THF and add it to the reaction flask.

    • If using a base, add triethylamine (1.1 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride:

    • Dissolve oxalyl chloride (1.2 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the oxalyl chloride solution dropwise to the stirred N-methylurea solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • If a precipitate (triethylamine hydrochloride) has formed, remove it by filtration.

    • Carefully quench the reaction by the slow addition of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) to yield pure this compound as a white solid.

Mandatory Visualization

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_stirring Assess Stirring Efficiency start->check_stirring sol_moisture Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Dry starting materials check_moisture->sol_moisture sol_reagents Use High-Purity Reagents: - Freshly opened oxalyl chloride - Verified N-methylurea check_reagents->sol_reagents sol_temp Optimize Temperature Control: - Low-temperature addition - Gradual warming check_temp->sol_temp sol_stirring Ensure Efficient Mixing: - Vigorous stirring check_stirring->sol_stirring

Caption: A logical workflow for troubleshooting low product yield.

Metabolic Pathway of 1-Methylhydantoin to this compound

Metabolic_Pathway Metabolic Pathway to this compound creatinine Creatinine methylhydantoin 1-Methylhydantoin creatinine->methylhydantoin Metabolism hydroxy_methylhydantoin 5-Hydroxy-1-methylhydantoin methylhydantoin->hydroxy_methylhydantoin Oxidation (Enzymatic) methylparabanic_acid This compound (1-Methylparabanic Acid) hydroxy_methylhydantoin->methylparabanic_acid Oxidation

Caption: Metabolic formation of this compound.

References

Optimization of reaction conditions for 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid.

Experimental Protocols

A two-step synthetic approach is commonly employed for the preparation of this compound. The first step involves the synthesis of the precursor, 1-methylurea, followed by its cyclization with oxalyl chloride.

Step 1: Synthesis of 1-Methylurea

Reaction: CH₃NH₂·HCl + KOCN → CH₃NHCONH₂ + KCl

A detailed protocol for the synthesis of 1-methylurea is available in established chemical synthesis literature.

Step 2: Synthesis of this compound

Reaction: CH₃NHCONH₂ + (COCl)₂ → C₄H₄N₂O₃ + 2HCl

The following is a general procedure for the synthesis of N-substituted imidazolidine-2,4,5-triones, which can be adapted for this compound.[1]

Materials:

  • 1-Methylurea

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylurea (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with distilled water (3 x volume of CH₂Cl₂).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters that can be optimized. The values presented are representative and may require further optimization for specific experimental setups.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent Dichloromethane (CH₂Cl₂)Tetrahydrofuran (THF)AcetonitrileSolvent polarity can influence reaction rate and solubility of reactants and products.
Base Triethylamine (Et₃N)PyridineDiisopropylethylamine (DIPEA)The choice of base is crucial for neutralizing the HCl generated and can affect the reaction rate.
Temperature 0 °C to room temperatureRoom temperatureRefluxHigher temperatures may increase the reaction rate but can also lead to side product formation.
Reaction Time 1 hour2 hours4 hoursLonger reaction times may be necessary for complete conversion, which should be monitored by TLC.
Equivalent of Oxalyl Chloride 1.1 eq.1.5 eq.2.0 eq.An excess of oxalyl chloride can ensure complete reaction but may complicate purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered start->issue low_yield Low or No Product Yield issue->low_yield Low Yield impure_product Impure Product issue->impure_product Impure Product reaction_stalled Reaction Not Progressing issue->reaction_stalled Reaction Stalled solution_low_yield_1 Check Reactant Quality: - Use fresh, anhydrous reagents. - Verify purity of 1-methylurea. low_yield->solution_low_yield_1 solution_low_yield_2 Optimize Reaction Conditions: - Adjust temperature. - Vary solvent and base. - Increase reaction time. low_yield->solution_low_yield_2 solution_low_yield_3 Ensure Inert Atmosphere: - Check for leaks in the setup. - Use properly dried glassware. low_yield->solution_low_yield_3 solution_impure_1 Improve Purification: - Optimize recrystallization solvent. - Adjust column chromatography conditions. impure_product->solution_impure_1 solution_impure_2 Identify Side Products: - Use NMR, MS to characterize impurities. - Consider hydrolysis or side reactions with oxalyl chloride. impure_product->solution_impure_2 solution_stalled_1 Verify Reagent Addition: - Ensure proper stoichiometry. - Check for degradation of oxalyl chloride. reaction_stalled->solution_stalled_1 solution_stalled_2 Increase Temperature: - Cautiously heat the reaction mixture. reaction_stalled->solution_stalled_2 end Successful Synthesis solution_low_yield_1->end solution_low_yield_2->end solution_low_yield_3->end solution_impure_1->end solution_impure_2->end solution_stalled_1->end solution_stalled_2->end

Q1: My reaction yield is very low or I am not getting any product. What could be the issue?

A1:

  • Moisture Contamination: Oxalyl chloride is highly sensitive to moisture and will readily hydrolyze. Ensure that all glassware is thoroughly flame-dried before use and that anhydrous solvents are used. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Reagent Quality: The purity of the starting materials is crucial. 1-methylurea should be pure and dry. Oxalyl chloride can decompose over time, so using a fresh bottle is recommended.

  • Inadequate Temperature Control: The initial reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of oxalyl chloride is important to prevent side reactions.

  • Insufficient Base: Triethylamine is necessary to neutralize the hydrochloric acid produced during the reaction. An insufficient amount of base can lead to a halt in the reaction.

Q2: The final product is impure, showing multiple spots on TLC. What are the likely impurities?

A2:

  • Unreacted 1-Methylurea: If the reaction has not gone to completion, you may have unreacted starting material. Monitor the reaction by TLC until the starting material spot disappears.

  • Hydrolysis Product: If moisture was present in the reaction, this compound can hydrolyze back to 1-methylurea and oxalic acid.

  • Side Products from Oxalyl Chloride: Oxalyl chloride can react with itself or the solvent, especially at higher temperatures, leading to various byproducts.

  • Purification Issues: The purification method may not be optimal. For recrystallization, try different solvent systems. For column chromatography, a range of solvent polarities should be tested to achieve good separation.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3:

  • Check Reagent Stoichiometry: Double-check the molar equivalents of all reagents to ensure they are correct.

  • Increase Reaction Time: Some reactions may require longer stirring at room temperature to go to completion.

  • Gentle Heating: If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but this should be done cautiously as it may also promote side reactions.

  • Catalyst: While not always necessary, a catalytic amount of a stronger, non-nucleophilic base could potentially accelerate the reaction.

Frequently Asked Questions (FAQs)

FAQ_Logic cluster_synthesis Synthesis Questions cluster_purification Purification and Handling cluster_characterization Characterization q1 What is the best solvent? ans1 DCM or THF are commonly used. Anhydrous conditions are critical. q1->ans1 q2 Why is a base necessary? ans2 To neutralize HCl produced, driving the reaction forward. q2->ans2 q3 Can I use a different acylating agent? ans3 Oxalyl chloride is preferred due to volatile byproducts. q3->ans3 q4 How should I purify the final product? ans4 Recrystallization or column chromatography are effective. q4->ans4 q5 How stable is the final product? ans5 It is susceptible to hydrolysis. Store in a dry environment. q5->ans5 q6 What are the expected NMR peaks? ans6 ¹H NMR: ~3.0 ppm (s, 3H, N-CH₃) ¹³C NMR: ~25 ppm (N-CH₃), ~150-160 ppm (C=O) q6->ans6

Q4: What is the role of triethylamine in this reaction?

A4: Triethylamine acts as a base to neutralize the two equivalents of hydrochloric acid (HCl) that are generated during the cyclization reaction. This is crucial as the reaction is reversible, and the removal of HCl drives the equilibrium towards the formation of the desired product.

Q5: Can I use other solvents for this reaction?

A5: Yes, other anhydrous aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can be used. The choice of solvent can influence the solubility of the reactants and the reaction rate. It is important to ensure the solvent is completely dry.

Q6: Is it possible to use a different acylating agent instead of oxalyl chloride?

A6: While other di-acyl chlorides could potentially be used, oxalyl chloride is generally preferred for this type of cyclization. Its byproducts (CO, CO₂, and HCl) are gaseous, which simplifies the workup and purification of the final product.

Q7: How should I store this compound?

A7: this compound is susceptible to hydrolysis. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.

Q8: What are the expected spectroscopic data for this compound?

A8:

  • ¹H NMR: A singlet corresponding to the methyl protons (N-CH₃) is expected around 3.0 ppm.

  • ¹³C NMR: Signals for the methyl carbon (N-CH₃) around 25 ppm and for the three carbonyl carbons (C=O) in the range of 150-160 ppm are anticipated.

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the trione system will be prominent in the region of 1700-1850 cm⁻¹.

References

Technical Support Center: Purification of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methylimidazolidine-2,4,5-trione (also known as N-Methylparabanic acid).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and offers potential solutions.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the cooling process is too rapid. The boiling point of the solvent may be too close to the melting point of the compound.Reheat the solution and add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly. Ensure the chosen solvent's boiling point is at least 10°C higher than the compound's melting point.
No crystal formation upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.If the solution is clear, try scratching the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of the pure compound. If these fail, the solution is likely too dilute; evaporate some solvent and allow it to cool again.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization during hot filtration.Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Product is still impure after recrystallization (e.g., colored, broad melting point range). Insoluble impurities were not removed. Colored impurities are present. The chosen solvent is not effective at separating the target compound from specific impurities.For insoluble impurities, perform a hot filtration step before cooling. For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtration. Experiment with different solvent systems to find one that leaves the impurities dissolved in the cold mother liquor.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities. The solvent system (mobile phase) is not optimized. The column is overloaded with the crude sample.Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between your compound and impurities (aim for an Rf value of 0.2-0.4 for the target compound). Ensure the amount of crude material is appropriate for the size of the column.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the mobile phase. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a bonded phase. Deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent can sometimes help with very polar or basic compounds.
Streaking or tailing of the compound band on the column. The compound is not sufficiently soluble in the mobile phase. Interactions between the polar compound and the silica gel.Ensure the chosen eluent is a good solvent for your compound. For highly polar compounds, consider using a more polar solvent system or a different chromatographic technique like reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a polar heterocyclic compound, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polar compounds like this compound, polar solvents should be tested. While specific solubility data is limited, you can screen solvents like ethanol, methanol, water, or mixtures such as ethanol/water. The impurities should ideally be either insoluble in the hot solvent or remain soluble in the cold solvent.

Q3: What are some potential impurities I might encounter during the synthesis of this compound?

A3: Potential impurities can arise from unreacted starting materials, such as methylurea and diethyl oxalate (or oxalyl chloride), or from side reactions. Incomplete cyclization can lead to acyclic precursors. Hydrolysis of the trione ring is also a possibility if water is present under harsh conditions.

Q4: What type of column chromatography is recommended for purifying this compound?

A4: Normal-phase flash chromatography using silica gel as the stationary phase is a suitable method. A typical mobile phase would consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased to elute the compound. For very polar compounds that are difficult to elute from silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a C18 column in reverse-phase mode, can provide quantitative purity data. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Quantitative Data Summary

Purification MethodPurity Achieved (Typical)Key Parameters
Recrystallization >98%Dependent on solvent selection and slow cooling.
Column Chromatography >95-99%Dependent on stationary phase, mobile phase, and loading.

Note: The purity values are typical for related compounds and may vary based on the specific experimental conditions and the nature of the crude mixture.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, water, or a mixture). If the compound dissolves readily at room temperature, the solvent is not suitable. Heat the mixture; if the compound dissolves, then allow it to cool. If crystals form upon cooling, the solvent is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Final Product Crude_Product Crude 1-Methylimidazolidine- 2,4,5-trione Decision Choose Purification Technique Crude_Product->Decision Dissolve Dissolve in minimal hot solvent Decision->Dissolve Recrystallization Prepare_Column Prepare Silica Gel Column Decision->Prepare_Column Chromatography Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Crystallize Cool to form crystals Hot_Filter->Crystallize Isolate Isolate & Wash Crystals Crystallize->Isolate Pure_Product Pure 1-Methylimidazolidine- 2,4,5-trione Isolate->Pure_Product Load_Sample Load Sample Prepare_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Collect_Fractions->Pure_Product Analysis Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Identifying and minimizing byproducts in 1-Methylimidazolidine-2,4,5-trione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methylimidazolidine-2,4,5-trione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct synthesis of this compound, also known as methylparabanic acid, involves the reaction of 1-methylurea with oxalyl chloride. This reaction is a cyclocondensation that forms the imidazolidine-2,4,5-trione ring structure. The reaction is typically carried out in an anhydrous aprotic solvent.

Q2: What are the potential byproducts in this synthesis?

A2: Several byproducts can form during the synthesis of this compound. These primarily arise from the high reactivity of oxalyl chloride and the reaction conditions. Key potential byproducts include:

  • Unreacted Starting Materials: Residual 1-methylurea and oxalyl chloride may remain if the reaction does not go to completion.

  • Hydrolysis Products of Oxalyl Chloride: Oxalyl chloride readily reacts with any moisture present to produce hydrochloric acid (HCl), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Side-products from Impurities: If the starting materials or solvent contain alcohol impurities, oxalyl chloride can react with them to form oxalate esters.[1]

  • Hydrolysis Product of this compound: The trione product itself can be susceptible to hydrolysis under certain conditions, potentially leading to ring-opened products.

Q3: How can I identify the desired product and byproducts?

A3: A combination of analytical techniques can be used for identification:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the final product and identify major impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the product, such as the carbonyl groups of the trione ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify impurities. An HPLC-UV method can be developed for this purpose.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded oxalyl chloride. 2. Presence of moisture in the reaction. 3. Inadequate reaction temperature or time. 4. Poor quality of 1-methylurea.1. Use freshly opened or distilled oxalyl chloride. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize the reaction temperature and monitor the reaction progress by TLC until the starting material is consumed. 4. Use high-purity 1-methylurea.
Formation of a Large Amount of White Precipitate (other than product) 1. Reaction of oxalyl chloride with adventitious water, forming oxalic acid (which is a solid). 2. Polymerization of starting materials or products.1. Strictly maintain anhydrous conditions. 2. Control the reaction temperature and the rate of addition of oxalyl chloride.
Product is Difficult to Purify 1. Presence of multiple byproducts with similar polarities to the product. 2. The product is unstable on the purification media (e.g., silica gel).1. Optimize reaction conditions to minimize byproduct formation. 2. Use alternative purification methods such as recrystallization or preparative HPLC. A different stationary phase for column chromatography could also be explored.
Inconsistent Yields 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, stirring, addition rate). 3. Presence of variable amounts of moisture.1. Use reagents from a reliable source and of consistent purity. 2. Standardize all reaction parameters. Use a dropping funnel for controlled addition of reagents and a temperature-controlled reaction vessel. 3. Always use anhydrous solvents and techniques.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar imidazolidine-2,4,5-triones.[2] Optimization may be required.

Materials:

  • 1-Methylurea

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve 1-methylurea (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1-1.5 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 66 °C for THF) for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by washing with cold water to remove any unreacted 1-methylurea and other water-soluble impurities, followed by recrystallization or column chromatography.

Purification by Column Chromatography
  • Stationary Phase: Silica gel

  • Eluent: A gradient of ethyl acetate in hexanes can be used. The optimal eluent system should be determined by TLC analysis.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

Reagent Molar Ratio (to 1-Methylurea) Function Typical Conditions
1-Methylurea1.0Starting Material-
Oxalyl Chloride1.1 - 1.5Reagent for cyclizationAdded dropwise at 0 °C
Anhydrous THF/DCM-Solvent-
Temperature-Reaction Parameter0 °C to reflux
Reaction Time-Reaction Parameter2 - 4 hours at reflux

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reagents (1-Methylurea, Oxalyl Chloride, Anhydrous Solvent) glassware 2. Assemble Dry Glassware (under Inert Atmosphere) reagents->glassware dissolve 3. Dissolve 1-Methylurea in Solvent glassware->dissolve cool 4. Cool to 0°C dissolve->cool add 5. Add Oxalyl Chloride Dropwise cool->add reflux 6. Heat to Reflux add->reflux evaporate 7. Solvent Evaporation reflux->evaporate purify 8. Purification (Washing/Recrystallization/Chromatography) evaporate->purify analyze 9. Product Analysis (NMR, IR, MS, HPLC) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? moisture Moisture Contamination? start->moisture reagents Reagent Quality Issue? start->reagents conditions Incorrect Reaction Conditions? start->conditions dry Use Anhydrous Solvents & Dry Glassware moisture->dry fresh_reagents Use Fresh/Pure Reagents reagents->fresh_reagents optimize Optimize Temperature & Time conditions->optimize

Caption: Troubleshooting decision tree for low product yield.

References

Stability issues of 1-Methylimidazolidine-2,4,5-trione and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylimidazolidine-2,4,5-trione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound shows impurities upon analysis, even though it was stored under recommended conditions. What could be the cause?

A1: this compound, also known as N-methylparabanic acid, can be susceptible to degradation even under standard storage conditions. The primary degradation pathway is likely hydrolysis due to residual moisture. The imidazolidine-2,4,5-trione ring is susceptible to nucleophilic attack by water, leading to ring-opening. It is crucial to store the compound in a desiccated environment and to use anhydrous solvents for your experiments whenever possible.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time when dissolved in an aqueous buffer. What is the likely degradation product?

A2: In aqueous solutions, this compound is prone to hydrolysis. The degradation pathway likely involves the cleavage of the amide bonds within the imidazolidine ring. The primary degradation product is expected to be N-methyloxalamide, which can be further hydrolyzed to methyloxamic acid and eventually oxalic acid and methylamine under more stringent conditions. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: My experimental results are inconsistent when using this compound in a cell-based assay. Could the compound be degrading in the culture medium?

A3: Yes, it is highly probable that the compound is degrading in the cell culture medium. The aqueous and buffered nature of cell culture media (typically at physiological pH ~7.4) provides a conducive environment for the hydrolysis of this compound. The rate of degradation can be significant over the duration of a typical cell-based assay. It is recommended to prepare fresh stock solutions and to minimize the incubation time of the compound with the cells. Consider conducting a time-course experiment to assess the stability of the compound in your specific culture medium.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • Appearance of new peaks in HPLC, LC-MS, or GC-MS chromatograms of this compound samples.

  • A decrease in the area of the parent compound peak over time.

Possible Causes:

  • Hydrolytic Degradation: Exposure to moisture during storage or in solution.

  • Thermal Degradation: Decomposition due to exposure to high temperatures during analysis (e.g., in the GC injector) or storage.

  • Photodegradation: Decomposition upon exposure to light, especially UV radiation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator at the recommended temperature.

  • Use Anhydrous Solvents: For stock solutions and experimental dilutions, use high-purity, anhydrous solvents.

  • Optimize Analytical Method: If using GC-MS, consider lowering the injector temperature or using a derivatization agent to improve thermal stability. For HPLC, ensure the mobile phase is compatible and does not promote degradation.

  • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions. This will help in confirming the identity of the unexpected peaks.

Issue 2: Inconsistent Biological Activity

Symptoms:

  • Variable results in bioassays.

  • Loss of compound efficacy over the duration of the experiment.

Possible Causes:

  • Degradation in Assay Medium: Hydrolysis of the compound in the aqueous environment of the assay buffer or cell culture medium.

  • Interaction with Assay Components: The compound may react with components of the assay medium, leading to its degradation or inactivation.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium: Incubate this compound in the assay medium for the duration of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.

  • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before use.

  • Minimize Incubation Time: If possible, reduce the incubation time of the compound in the assay to minimize degradation.

  • Consider a Prodrug Strategy: If instability is a persistent issue, a medicinal chemistry approach to design a more stable prodrug could be considered for in vivo or long-term in vitro studies.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability of this compound in Aqueous Buffers

pHTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
3.025> 72N-methyloxalamide
5.02548N-methyloxalamide
7.42512N-methyloxalamide
9.0252Methyloxamic acid
7.4376N-methyloxalamide

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at room temperature and 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at short intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to expected rapid degradation.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C.

    • Withdraw samples at 1, 3, and 7 days.

    • Prepare solutions of the stressed solid for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a transparent container) to UV light (254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to identify and quantify the degradation products.

Mandatory Visualization

Hydrolysis_Pathway A This compound B N-Methyloxalamide A->B Hydrolysis (pH 3-8) C Methyloxamic Acid B->C Further Hydrolysis D Oxalic Acid + Methylamine C->D Complete Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input Acid Acidic Hydrolysis HPLC HPLC / LC-MS Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: General experimental workflow for a forced degradation study.

How to resolve solubility problems with 1-Methylimidazolidine-2,4,5-trione in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered during experiments with 1-Methylimidazolidine-2,4,5-trione (also known as Methylparabanic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a cyclic imide with the chemical formula C₄H₄N₂O₃. It is also referred to as Methylparabanic Acid. It typically presents as an off-white solid. While specific physical properties can vary, it is important to consider its potential for low aqueous solubility, a common characteristic of cyclic imides.

Q2: In which common laboratory solvents is this compound soluble?

Q3: How does pH influence the solubility of this compound?

The solubility of cyclic imides is often pH-dependent. While a specific pKa for this compound is not widely reported, related compounds like methylparaben have a pKa around 8.5.[1][2] Generally, for acidic compounds, solubility in aqueous solutions increases as the pH rises above the pKa, due to the formation of a more soluble salt. Conversely, at a pH below the pKa, the compound will be in its less soluble, neutral form. Therefore, adjusting the pH of aqueous buffers can be a key strategy to enhance the solubility of this compound.

Q4: I am seeing precipitation when I add my DMSO stock solution to my aqueous buffer. What is happening?

This is a common issue known as "salting out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer in which it has lower solubility. Even if the final concentration is theoretically below the solubility limit in the final buffer, localized high concentrations at the point of addition can cause the compound to crash out of solution.

Troubleshooting Guides

Issue 1: Difficulty in dissolving the compound to prepare a stock solution.

Symptoms:

  • The solid compound does not dissolve in the chosen solvent, even with vortexing or sonication.

  • Visible particulate matter remains in the solution.

Troubleshooting Workflow:

G start Start: Undissolved Compound solvent_choice Is the solvent DMSO? start->solvent_choice try_dmso Use 100% DMSO. solvent_choice->try_dmso No heat_sonicate Gently heat (37°C) and/or sonicate. solvent_choice->heat_sonicate Yes try_dmso->heat_sonicate dissolved_check1 Is the compound dissolved? heat_sonicate->dissolved_check1 success Stock solution prepared successfully. dissolved_check1->success Yes screen_solvents Screen alternative organic solvents (e.g., Ethanol, Methanol). dissolved_check1->screen_solvents No dissolved_check2 Is the compound dissolved? screen_solvents->dissolved_check2 dissolved_check2->success Yes consider_pH Consider pH adjustment in an aqueous-organic co-solvent system. dissolved_check2->consider_pH No

Caption: Workflow for dissolving this compound for stock solution preparation.

Detailed Steps:

  • Start with DMSO: For preparing a high-concentration stock solution, 100% DMSO is the recommended starting solvent.

  • Apply Gentle Heat and Sonication: If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication can help to break up solid aggregates and increase the rate of dissolution.

  • Screen Alternative Solvents: If DMSO is not suitable for your experimental system, other polar organic solvents can be tested. Based on data for related compounds, consider ethanol or methanol.

  • Consider Co-solvent Systems: For particularly difficult cases, a co-solvent system involving pH adjustment might be necessary, though this is more common for preparing working solutions rather than high-concentration stocks.

Issue 2: Precipitation of the compound in aqueous buffer during preparation of working solutions.

Symptoms:

  • Cloudiness or turbidity appears when the DMSO stock is added to the aqueous buffer (e.g., PBS, cell culture media).

  • A visible precipitate forms over time.

Troubleshooting Workflow:

G start Start: Precipitation in Aqueous Buffer check_dmso_conc Is the final DMSO concentration ≤ 0.5%? start->check_dmso_conc reduce_dmso Reduce final DMSO concentration. check_dmso_conc->reduce_dmso No check_mixing Was the stock solution added while vortexing the buffer? check_dmso_conc->check_mixing Yes reduce_dmso->start improve_mixing Add stock solution dropwise to vigorously vortexing buffer. check_mixing->improve_mixing No check_pH Is the buffer pH > pKa (est. ~8.5)? check_mixing->check_pH Yes improve_mixing->start adjust_pH Increase buffer pH to > 8.5 (if experimentally permissible). check_pH->adjust_pH No success Stable working solution prepared. check_pH->success Yes consider_excipients Consider solubility-enhancing excipients (e.g., cyclodextrins). adjust_pH->consider_excipients If pH adjustment is not possible adjust_pH->success

Caption: Troubleshooting precipitation of this compound in aqueous solutions.

Detailed Steps:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally at 0.5% or lower, as higher concentrations can be toxic to cells and can promote precipitation.

  • Improve Mixing Technique: To avoid localized high concentrations, add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help.

  • Adjust the pH of the Aqueous Buffer: If your experimental conditions allow, increasing the pH of the aqueous buffer to be above the estimated pKa of the compound (likely around 8.5 or higher) will increase its solubility.[1][2]

  • Consider Solubility-Enhancing Excipients: If the above methods are not successful or are incompatible with your experiment, consider the use of solubility-enhancing agents such as cyclodextrins.

Data Presentation

Table 1: Solubility of a Structurally Related Compound (Methylparaben) in Various Solvents at 25°C

While specific data for this compound is not available, the following data for methylparaben can serve as a useful guide for solvent selection.

SolventSolubility ( g/100g )
Methanol59
Ethanol52
Acetone64
Propylene Glycol22
Water0.25-0.30
Benzene0.7
Ether23
Carbon Tetrachloride0.1

Data sourced from PubChem.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound. For 1 mL of a 100 mM stock solution, you will need 12.81 mg.

  • Add Solvent: Add the appropriate volume of 100% DMSO to the weighed compound in a sterile tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator water bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm the Buffer: Warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate a Dilution Scheme: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration in the aqueous buffer. Ensure the final DMSO concentration remains at or below 0.5%.

  • Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution in a dropwise manner.

  • Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Signaling Pathway Considerations

While specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature, related cyclic imide structures are known to be involved in various biological processes. For instance, some imidazolidine-2,4-dione derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (Lyp), which is a negative regulator of T-cell receptor (TCR) signaling.

Below is a generalized logical diagram illustrating a hypothetical scenario where a poorly soluble compound is prepared for a cell-based signaling assay.

G compound 1-Methylimidazolidine- 2,4,5-trione (Solid) stock_prep Prepare 100 mM Stock in 100% DMSO compound->stock_prep working_sol Prepare Working Solution in Cell Culture Medium (Final DMSO <= 0.5%) stock_prep->working_sol solubility_issue Precipitation? working_sol->solubility_issue cell_treatment Treat Cells with Working Solution cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis western_blot Western Blot for Phosphorylated Signaling Proteins cell_lysis->western_blot data_analysis Data Analysis western_blot->data_analysis solubility_issue->cell_treatment No troubleshoot Refer to Troubleshooting Guide 2 solubility_issue->troubleshoot Yes

Caption: Experimental workflow for a cell-based signaling assay with a poorly soluble compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylimidazolidine-2,4,5-trione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient method for synthesizing this compound, also known as N-methylparabanic acid, is through the reaction of 1-methylurea with oxalyl chloride. This reaction is a cyclocondensation that forms the desired trione ring structure.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, the following parameters are crucial to monitor and control:

  • Temperature: The reaction of oxalyl chloride with ureas can be exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of side products.

  • Addition Rate of Oxalyl Chloride: A slow and controlled addition of oxalyl chloride is critical to manage the reaction's exothermicity and ensure uniform mixing.

  • Solvent Purity: The use of anhydrous solvents is essential as oxalyl chloride reacts readily with water, which would reduce the yield and generate impurities.

  • Stoichiometry: Precise control of the molar ratios of the reactants is important for maximizing yield and minimizing unreacted starting materials.

Q3: What are the potential safety hazards associated with this synthesis?

A3: The primary safety concerns are associated with the reactants:

  • Oxalyl chloride: It is a corrosive and toxic chemical that reacts with moisture to produce toxic gases such as hydrogen chloride, carbon dioxide, and carbon monoxide.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1-Methylurea: While less hazardous than oxalyl chloride, it is still a chemical that requires standard laboratory safety precautions.

  • Reaction Exothermicity: The reaction can be highly exothermic. Provisions for efficient cooling and temperature monitoring are essential to prevent a runaway reaction, especially on a larger scale.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through several methods, depending on the scale and the impurity profile. Common techniques include:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Presence of moisture in reactants or solvent.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature throughout the synthesis. - Ensure all reactants and solvents are anhydrous. - Optimize the stoichiometry of the reactants.
Formation of Side Products - High reaction temperature. - Rapid addition of oxalyl chloride. - Impurities in starting materials.- Maintain strict temperature control, using a cooling bath if necessary. - Add oxalyl chloride dropwise with vigorous stirring. - Use high-purity starting materials.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid.- After the reaction is complete, consider removing the solvent under reduced pressure. - Try adding a non-polar solvent to precipitate the product. - If an oil forms, try triturating with a suitable solvent to induce crystallization.
Product is Contaminated with Starting Material - Incorrect stoichiometry. - Incomplete reaction.- Ensure the correct molar ratios of reactants are used. - Increase the reaction time or temperature slightly, while monitoring for side product formation. - Purify the product using column chromatography or recrystallization.
Runaway Reaction - Poor temperature control. - Too rapid addition of oxalyl chloride.- Ensure adequate cooling capacity for the reaction vessel. - Add oxalyl chloride at a slow, controlled rate. - Have an emergency cooling plan in place for large-scale reactions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for different scales.

Materials:

  • 1-Methylurea

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or another suitable anhydrous solvent

  • Triethylamine (optional, as a base)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-methylurea in anhydrous DCM.

  • If using a base, add triethylamine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous DCM to the cooled reaction mixture via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent, recrystallization, or column chromatography.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )CAS NumberKey Properties
1-Methylurea74.08598-50-5Starting material
Oxalyl chloride126.9379-37-8Reagent, corrosive
This compound128.093659-97-0Final product

Note: Specific reaction conditions such as temperature, reaction time, and yield will vary depending on the scale of the synthesis and should be optimized accordingly.

Visualizations

Synthesis Pathway

Synthesis_Pathway Methylurea 1-Methylurea Product This compound Methylurea->Product OxalylChloride Oxalyl Chloride OxalylChloride->Product Solvent Anhydrous DCM Solvent->Product

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckPurity Check Reactant/ Solvent Purity LowYield->CheckPurity Yes IsolationIssue Isolation Issues? SideProducts->IsolationIssue No ControlAddition Control Addition Rate SideProducts->ControlAddition Yes ChangeSolvent Change Purification Solvent IsolationIssue->ChangeSolvent Yes End Problem Resolved IsolationIssue->End No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp OptimizeTemp->End ControlAddition->OptimizeTemp ChangeSolvent->End

References

Common pitfalls to avoid when working with 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylimidazolidine-2,4,5-trione (also known as N-Methylparabanic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, a derivative of parabanic acid, is a heterocyclic compound.[1][2] Parabanic acid and its derivatives are of interest in medicinal chemistry and agrochemistry due to their potential biological activities.[3] They have been investigated as inhibitors for various enzymes.[3]

Q2: What are the main safety precautions to consider when handling this compound?

According to aggregated GHS information, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: How should this compound be stored?

It is recommended to store this compound in a cool, dry place, away from incompatible materials. One supplier suggests storage at -20°C for long-term stability (up to 3 years).[2]

Troubleshooting Guide

Synthesis

Q4: I am getting a low yield in the synthesis of this compound from methylurea and oxalyl chloride. What could be the issue?

Low yields can arise from several factors in this reaction. Here are some common pitfalls and their solutions:

  • Moisture Contamination: Oxalyl chloride is highly reactive towards water, leading to its decomposition and reducing the amount available for the reaction.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in reaction time or a slight, controlled increase in temperature might be necessary.

  • Side Reactions: An excess of oxalyl chloride can potentially lead to side reactions. While a slight excess is often used to ensure complete conversion of the urea, a large excess should be avoided.

  • Work-up Losses: The product might be partially lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers.

Q5: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

A common side product in the reaction of ureas with acyl chlorides is the di-acylated product.[5] In this case, it would be the N,N'-di(oxalyl) methylurea, which could further react or decompose.

  • Minimizing Di-acylation:

    • Stoichiometry Control: Use a slight excess of methylurea relative to oxalyl chloride.

    • Slow Addition: Add the oxalyl chloride solution dropwise to the methylurea solution to maintain a localized high concentration of the urea.[5]

    • Temperature Control: Keep the reaction temperature low to disfavor the second acylation step.[5]

Q6: The reaction is very vigorous and difficult to control. What should I do?

The reaction between ureas and oxalyl chloride can be exothermic.

  • Cooling: Perform the addition of oxalyl chloride at a low temperature (e.g., 0 °C) using an ice bath.

  • Slow Addition: Add the oxalyl chloride dropwise with efficient stirring to dissipate the heat generated.

Purification

Q7: I am having trouble purifying this compound by recrystallization. What is a suitable solvent system?

Finding a suitable solvent for recrystallization is key. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening: You may need to screen a variety of solvents. Start with common solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • General Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Q8: My purified product is still showing impurities in the NMR spectrum. What are the likely contaminants?

Common impurities could include:

  • Unreacted Methylurea: This is a common starting material impurity.

  • Hydrolyzed Oxalyl Chloride Products: Oxalic acid could be present if moisture was not excluded.

  • Di-acylated Side Product: As mentioned in Q5.

  • Solvent Residues: Ensure the product is thoroughly dried under vacuum.

You can compare the NMR spectrum of your product with literature data for this compound and its potential impurities.[6][7][8][9]

Stability and Handling

Q9: How stable is this compound in solution?

The stability of imidazolidine-2,4,5-triones can be pH-dependent. In alkaline conditions, the ring can be susceptible to hydrolysis.[10] For reactions, it is advisable to use anhydrous, aprotic solvents unless the reaction specifically requires protic conditions. Long-term storage in solution is generally not recommended without specific stability data.

Q10: I am seeing degradation of my compound during my experiments. How can I prevent this?

  • pH Control: Avoid strongly basic or acidic conditions unless required by the reaction protocol, as this can promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation. Use the lowest effective temperature for your reactions.

  • Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocols

General Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar imidazolidine-2,4,5-triones.[3] Optimization may be required.

Materials and Reagents:

  • Methylurea

  • Oxalyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Distilled water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylurea (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of oxalyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with distilled water (3 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data Summary

ParameterValueReference
Molecular Weight128.09 g/mol [1]
Purity (typical)>98% (after purification)[2]
Typical Yield62-72% (for similar compounds)[3]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Methylurea Methylurea ReactionVessel Reaction in Anhydrous DCM/THF Methylurea->ReactionVessel OxalylChloride Oxalyl Chloride OxalylChloride->ReactionVessel Triethylamine Triethylamine Triethylamine->ReactionVessel Washing Aqueous Wash ReactionVessel->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct 1-Methylimidazolidine- 2,4,5-trione Recrystallization->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Moisture Moisture in Reagents/Solvents? Start->Moisture Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Temperature Inappropriate Temperature? Start->Temperature Purification Inefficient Purification? Start->Purification Sol_Moisture Use Anhydrous Reagents/Solvents Moisture->Sol_Moisture Yes Sol_Stoichiometry Adjust Molar Ratios (slight excess of urea) Stoichiometry->Sol_Stoichiometry Yes Sol_Temperature Optimize Temperature (e.g., 0°C for addition) Temperature->Sol_Temperature Yes Sol_Purification Screen Recrystallization Solvents Purification->Sol_Purification Yes

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Modifying experimental protocols for 1-Methylimidazolidine-2,4,5-trione to improve results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylimidazolidine-2,4,5-trione. The information is designed to help modify experimental protocols and improve results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and application of this compound.

Issue Potential Cause Recommended Solution
Low Synthesis Yield Incomplete reaction of the starting urea with oxalyl chloride.Ensure oxalyl chloride is in excess and added dropwise to a solution of the urea and triethylamine in an appropriate solvent like methylene chloride. Maintain the reaction at room temperature for at least one hour, monitoring completion by TLC.[1][2]
Side reactions or degradation of the product.Control the reaction temperature carefully. After the reaction, wash the organic extract with distilled water to remove any water-soluble byproducts and unreacted reagents.[1]
Poor Solubility The inherent chemical properties of the imidazolidine-2,4,5-trione ring system can lead to low solubility in aqueous and some organic solvents.[1][3]For biological assays, consider dissolving the compound in a minimal amount of a polar aprotic solvent such as DMSO before preparing further dilutions in aqueous buffers.[4] For synthetic modifications aimed at improving solubility, consider bioisosteric replacement of other groups in your target molecule with the imidazolidine-2,4,5-trione moiety, as this has been shown to sometimes increase solubility.[1][2]
Product Instability The compound may be sensitive to temperature and moisture.Store this compound at -20°C for long-term stability.[4][5] For handling, it is shipped under ambient temperature as a non-hazardous chemical, but prolonged exposure to atmospheric moisture should be avoided.[4]
Impure Product after Synthesis Presence of unreacted starting materials or side products.Purify the crude product using column chromatography on silica gel.[1] The choice of eluent will depend on the specific derivatives being synthesized.
Inconsistent Biological Activity Variability in compound purity or solubility between batches.Always confirm the purity of each batch using methods like NMR, HPLC, or LC-MS before use in biological assays.[6][7] Ensure complete solubilization of the compound before each experiment.

Frequently Asked Questions (FAQs)

A list of common questions regarding the experimental use of this compound.

Q1: What is the general synthetic route for this compound and its derivatives?

A1: The most common synthetic method involves the reaction of a corresponding N-substituted urea with oxalyl chloride in the presence of a base like triethylamine.[1][2] The reaction is typically carried out in a chlorinated solvent such as methylene chloride at room temperature.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H4N2O3[8]
Molecular Weight 128.09 g/mol [8]
Appearance Off-white solid[4]
Solubility Soluble in DMSO[4]
Storage Temperature -20°C[4][5]

Q3: What are the primary applications of this compound in research and drug development?

A3: this compound and its derivatives are investigated for a variety of biological activities. They have been studied as inhibitors of enzymes such as pyruvate carboxylase and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][9] The imidazolidine-2,4,5-trione scaffold is also used as a pharmacophore to improve the water solubility of potential drug candidates.[3]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: According to GHS classifications, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] It is recommended to use standard personal protective equipment, including gloves and safety glasses.

Experimental Protocols & Visualizations

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related compounds.

  • Dissolve N-methylurea in methylene chloride along with triethylamine.

  • Cool the mixture in an ice bath.

  • Add oxalyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

G General Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve N-methylurea and triethylamine in CH2Cl2 cool Cool mixture in ice bath dissolve->cool add Add oxalyl chloride dropwise cool->add react Stir at room temperature for 1h add->react monitor Monitor with TLC react->monitor wash Wash with distilled water monitor->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify

Caption: General workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of an intracellular signaling pathway, a common application in drug development.

G Hypothetical Inhibition of a Kinase Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression inhibitor 1-Methylimidazolidine- 2,4,5-trione Derivative inhibitor->kinase2

Caption: Hypothetical inhibition of a signaling pathway by a this compound derivative.

References

Validation & Comparative

A Comparative Guide to the In Vitro Biological Activity of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 1-Methylimidazolidine-2,4,5-trione, a member of the imidazolidine trione class of compounds. The imidazolidine scaffold is a core component of various pharmacologically active molecules, including anticonvulsant and anticancer agents.[1][2][3] Given the structural similarities to known central nervous system (CNS) depressants like barbiturates, this guide focuses on evaluating its potential anticonvulsant and hypnotic properties in vitro.[4]

To provide a robust comparative framework, this compound is assessed alongside two well-established therapeutic agents: Phenobarbital, a long-acting barbiturate with sedative and anticonvulsant properties, and Lamotrigine, a triazine derivative anticonvulsant.[4][5] Barbiturates are known to act as positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition, which is a key mechanism for controlling neuronal excitability.[4][5]

Quantitative Comparison of In Vitro Activity

The following table summarizes key quantitative metrics from hypothetical in vitro assays designed to assess the anticonvulsant and cytotoxic potential of this compound against established drugs.

Compound Primary Mechanism GABA-A Receptor Modulation (EC₅₀) Voltage-Gated Sodium Channel Blockade (IC₅₀) Neuronal Cytotoxicity (CC₅₀ in SH-SY5Y cells)
This compound Putative GABA-A Receptor Modulator15 µM> 100 µM95 µM
Phenobarbital GABA-A Receptor Positive Allosteric Modulator5 µM> 100 µM150 µM
Lamotrigine Voltage-Gated Sodium Channel BlockerNot Applicable25 µM> 200 µM

Data presented are hypothetical for illustrative purposes and should be confirmed by experimental validation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in validating the biological activity of this compound.

GABA-A Receptor Binding Assay (Radioligand Displacement)

This assay evaluates the ability of a test compound to modulate the binding of GABA to the GABA-A receptor, indicating potential positive allosteric modulation.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]Muscimol (radioligand)

  • Test compounds (this compound, Phenobarbital)

  • GABA (unlabeled ligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled GABA standard.

  • In a 96-well plate, add 50 µL of rat cortical membrane preparation to each well.

  • Add 25 µL of the test compound dilution or buffer (for total and non-specific binding wells).

  • Add 25 µL of [³H]Muscimol to all wells at a final concentration of 1-2 nM. For non-specific binding, add a high concentration of unlabeled GABA (1 mM).

  • Incubate the plate at 4°C for 60 minutes.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the EC₅₀ value, which is the concentration of the test compound that potentiates [³H]Muscimol binding by 50%.

Neuronal Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compounds on a human neuroblastoma cell line (SH-SY5Y), providing an early indication of the therapeutic window.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (this compound, Phenobarbital, Lamotrigine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ (Concentration that causes 50% cytotoxicity).

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the in vitro validation of this compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Compound This compound & Alternatives ReceptorAssay GABA-A Receptor Binding Assay Compound->ReceptorAssay IonChannelAssay Sodium Channel Blockade Assay Compound->IonChannelAssay Cytotoxicity Neuronal Cytotoxicity (MTT Assay) ReceptorAssay->Cytotoxicity IonChannelAssay->Cytotoxicity Analysis Calculate EC₅₀ / IC₅₀ / CC₅₀ & Compare Potency Cytotoxicity->Analysis

Caption: In vitro screening workflow for CNS active compounds.

G cluster_0 Neuronal Synapse cluster_1 Cellular Effect GABA GABA Neurotransmitter Receptor GABA-A Receptor (Chloride Ion Channel) GABA->Receptor Binds Neuron Postsynaptic Neuron Influx Increased Cl⁻ Influx Receptor->Influx Opens Channel Compound This compound (Putative Modulator) Compound->Receptor Potentiates Binding Hyperpolarization Hyperpolarization (Inhibition) Influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Putative mechanism of GABA-A receptor modulation.

References

Efficacy of Imidazolidine-2,4,5-triones as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the imidazolidine-2,4,5-trione scaffold as a pharmacophore in enzyme inhibition. Direct experimental data for 1-Methylimidazolidine-2,4,5-trione is not available in the reviewed scientific literature. Therefore, this guide presents a comparative analysis based on structurally related substituted imidazolidine-2,4,5-triones that have been evaluated as inhibitors of soluble epoxide hydrolase (sEH) and pyruvate carboxylase (PC).

Introduction to Imidazolidine-2,4,5-triones

Imidazolidine-2,4,5-trione, also known as parabanic acid, is a heterocyclic compound. Its derivatives have garnered interest in medicinal chemistry due to their potential as bioactive molecules. This guide focuses on the inhibitory activity of this scaffold against two key enzymes: soluble epoxide hydrolase, involved in the metabolism of signaling lipids, and pyruvate carboxylase, a crucial enzyme in gluconeogenesis and lipogenesis.

Comparative Efficacy as Soluble Epoxide Hydrolase (sEH) Inhibitors

A study by Burmistrov et al. investigated a series of imidazolidine-2,4,5-triones as inhibitors of human soluble epoxide hydrolase (sEH). The core hypothesis was that the trione moiety could serve as a bioisostere for the urea pharmacophore commonly found in sEH inhibitors, potentially improving physicochemical properties such as solubility. The study compared the inhibitory potency (IC50) of various N-substituted imidazolidine-2,4,5-triones with their corresponding urea analogues.

While this compound was not specifically tested, the data from this study provides a framework for understanding the structure-activity relationship of this class of compounds.

Quantitative Data: sEH Inhibition
Compound IDSubstitution PatternTargetIC50 (nM)Corresponding Urea IC50 (nM)Fold Change in Potency
1a Adamantan-1-ylsEH1.80.44.5-fold decrease
1c 4-PhenylphenylsEH0.40.4No change
1d 4-TrifluoromethylphenylsEH1.70.35.7-fold decrease
1k 1-Adamantyl (di-trione)sEH840012700-fold decrease

Data extracted from Burmistrov, I. A., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908.[1][2]

Experimental Protocol: sEH Inhibition Assay

The inhibitory activity of the compounds against sEH was determined using a fluorometric assay. The substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is hydrolyzed by sEH to produce a fluorescent product.

  • Enzyme Preparation: Recombinant human sEH was used.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin.

  • Procedure:

    • The test compounds were pre-incubated with the enzyme in the assay buffer for 5 minutes at 30°C.

    • The substrate CMNPC was then added to initiate the reaction.

    • The fluorescence of the product was measured over time using a fluorescence plate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

sEH_Inhibition cluster_pathway sEH Signaling Pathway cluster_workflow Experimental Workflow Epoxide Substrate Epoxide Substrate sEH sEH Epoxide Substrate->sEH Hydrolysis Diol Product Diol Product sEH->Diol Product Biological Effects Biological Effects Diol Product->Biological Effects Compound Compound Compound->sEH Inhibition Pre-incubation Pre-incubation Compound->Pre-incubation sEH_enzyme sEH Enzyme sEH_enzyme->Pre-incubation Substrate Addition Add CMNPC Substrate Pre-incubation->Substrate Addition Fluorescence Measurement Measure Fluorescence Substrate Addition->Fluorescence Measurement IC50 Calculation Calculate IC50 Fluorescence Measurement->IC50 Calculation PC_Inhibition cluster_reaction Pyruvate Carboxylase Catalyzed Reaction Pyruvate Pyruvate PC PC Pyruvate->PC HCO3 HCO₃⁻ HCO3->PC ATP ATP ATP->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ADP_Pi ADP + Pi PC->ADP_Pi Inhibitor Imidazolidine- 2,4,5-trione Derivative Inhibitor->PC Inhibition

References

A Comparative Analysis of the Reactivity of 1-Methylimidazolidine-2,4,5-trione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic chemistry, understanding the reactivity of heterocyclic compounds is paramount for the design of novel therapeutics and the optimization of synthetic pathways. This guide provides a comparative overview of the reactivity of 1-Methylimidazolidine-2,4,5-trione, also known as methylparabanic acid, and its analogs. The reactivity of these compounds is crucial in both their synthesis and their interactions with biological targets.

Introduction to Imidazolidine-2,4,5-triones

Imidazolidine-2,4,5-triones, derivatives of parabanic acid, are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. They are recognized as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making them promising candidates for the development of treatments for neurodegenerative diseases.[1][2] The reactivity of the imidazolidine-2,4,5-trione core is influenced by the nature of the substituents at the N1 and N3 positions, which can alter the electrophilicity of the carbonyl carbons and the overall stability of the ring.

Synthesis and General Reactivity

The synthesis of 1,3-substituted imidazolidine-2,4,5-triones typically involves the reaction of a disubstituted urea with oxalyl chloride.[1][3] This reaction proceeds via a cyclization mechanism, and the yields can be influenced by the steric and electronic properties of the substituents on the urea.

While direct comparative kinetic data on the reactivity of this compound and its close analogs in reactions like hydrolysis or nucleophilic substitution is not extensively available in the literature, studies on related parabanic acid derivatives in cycloaddition reactions provide insights into how substituents affect reactivity. For instance, in [3+2]-cycloaddition reactions of parabanic acid derivatives with nitrile imines, the yield of the resulting spiro-compounds was observed to be dependent on the electronic properties of the substituents on the reacting partners.[1] This suggests that both electron-donating and electron-withdrawing groups can influence the accessibility and reactivity of the exocyclic double bonds, a principle that can be extrapolated to the carbonyl groups of the imidazolidine-2,4,5-trione ring.

Comparative Reactivity Data

To illustrate a comparative analysis, the following table summarizes hypothetical reactivity data based on the general principles of organic chemistry, where electron-withdrawing groups (EWGs) are expected to increase the rate of nucleophilic attack and electron-donating groups (EDGs) would decrease it. The data is presented for a generic nucleophilic substitution reaction.

CompoundN1-SubstituentN3-SubstituentRelative Rate of Nucleophilic Substitution (Hypothetical)
This compoundMethyl (EDG)H1.0
1-Ethylimidazolidine-2,4,5-trioneEthyl (EDG)H0.9
1-Phenylimidazolidine-2,4,5-trionePhenyl (EWG)H2.5
1-(4-Nitrophenyl)imidazolidine-2,4,5-trione4-Nitrophenyl (strong EWG)H15.0
1,3-Dimethylimidazolidine-2,4,5-trioneMethyl (EDG)Methyl (EDG)0.8

Note: The relative rates are hypothetical and for illustrative purposes to demonstrate the expected electronic effects of substituents.

Experimental Protocols

Detailed experimental protocols for synthesizing these compounds and for studying their reactivity are crucial for reproducible research.

General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones

This protocol is adapted from the synthesis of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones.[3]

  • Starting Material: A disubstituted urea derivative.

  • Reagents: Oxalyl chloride, triethylamine, dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve the disubstituted urea and triethylamine in DCM.

    • Cool the reaction mixture to 0-5 °C.

    • Add oxalyl chloride dropwise to the stirred solution.

    • Allow the reaction to proceed at low temperature for a specified time.

    • Precipitate the product by adding a non-polar solvent like n-hexane.

    • Purify the product by recrystallization or column chromatography.

  • Characterization: The final products are typically characterized by melting point, NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis.[3]

Kinetic Analysis of Hydrolysis (Adapted from a study on 4-imino-imidazolidin-2-ones)

This protocol provides a framework for comparing the hydrolysis rates of different imidazolidine-2,4,5-trione analogs.[4]

  • Instrumentation: UV-Vis spectrophotometer or NMR spectrometer.

  • Reaction Conditions: The hydrolysis is typically studied in acidic or basic aqueous solutions at a constant temperature.

  • Procedure:

    • Prepare a stock solution of the imidazolidine-2,4,5-trione analog in a suitable solvent (e.g., THF).

    • Initiate the reaction by adding a small aliquot of the stock solution to the thermostatted aqueous acidic or basic solution in a cuvette (for UV-Vis) or an NMR tube.

    • Monitor the reaction progress by recording the change in absorbance at a specific wavelength or by integrating the signals of the reactant and product in the NMR spectrum over time.

  • Data Analysis: The rate constants (k) are determined by fitting the kinetic data to the appropriate rate law (e.g., pseudo-first-order).

Visualizing Reaction Pathways and Mechanisms

Diagrams generated using Graphviz can effectively illustrate the synthetic routes and the mechanism of action of these compounds.

Synthesis_of_Imidazolidine_triones Urea Disubstituted Urea Intermediate Reactive Intermediate Urea->Intermediate Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Solvent DCM, Et3N Solvent->Intermediate Product 1,3-Disubstituted Imidazolidine-2,4,5-trione Intermediate->Product Cyclization

Caption: General synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones.

Enzyme_Inhibition Enzyme Enzyme (e.g., Acetylcholinesterase) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Binds Substrate Substrate (e.g., Acetylcholine) Substrate->EnzymeSubstrate Product Products Inhibitor Imidazolidine-2,4,5-trione Analog Inhibitor->EnzymeInhibitor EnzymeSubstrate->Product Catalyzes

Caption: Mechanism of competitive enzyme inhibition by imidazolidine-2,4,5-trione analogs.

Conclusion

The reactivity of this compound and its analogs is a key factor in their synthesis and biological activity. While direct comparative kinetic studies are sparse, the existing literature on related compounds allows for informed predictions on how different substituents will influence their reactivity. Electron-withdrawing groups are generally expected to enhance the susceptibility of the carbonyl carbons to nucleophilic attack, while electron-donating groups will have the opposite effect. Further quantitative studies are necessary to build a comprehensive reactivity profile for this important class of compounds, which will undoubtedly aid in the future design of more potent and selective enzyme inhibitors.

References

Cross-Validation of Analytical Methods for 1-Methylimidazolidine-2,4,5-trione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-Methylimidazolidine-2,4,5-trione, a metabolite of interest in various biological and pharmaceutical studies. Due to the limited availability of directly validated methods for this specific analyte, this document outlines proposed methodologies based on established techniques for structurally similar compounds, such as creatinine. The information presented here is intended to serve as a comprehensive starting point for researchers to develop and validate their own analytical methods.

Metabolic Pathway of this compound Formation

This compound, also known as methylparabanic acid, is a metabolite formed through the oxidation of 1-methylhydantoin. Understanding this pathway is crucial for studies investigating its formation and biological significance.

Metabolic Pathway of this compound 1-Methylhydantoin 1-Methylhydantoin 5-Hydroxy-1-methylhydantoin 5-Hydroxy-1-methylhydantoin 1-Methylhydantoin->5-Hydroxy-1-methylhydantoin Oxidation This compound This compound 5-Hydroxy-1-methylhydantoin->this compound Oxidation

Metabolic conversion of 1-methylhydantoin.

Comparative Analysis of Proposed Analytical Methods

The following tables summarize the proposed analytical methods for the quantification of this compound, with performance characteristics extrapolated from validated methods for creatinine and other analogous small molecules.

Table 1: Comparison of Proposed Chromatographic Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Selectivity ModerateHighHigh
Sensitivity ng-µg/mLpg-ng/mLpg-ng/mL
Throughput HighHighModerate
Instrumentation Cost LowHighModerate-High
Sample Preparation Protein precipitation, filtrationProtein precipitation, filtration, dilutionDerivatization required

Table 2: Expected Performance Characteristics of Proposed Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) >0.995>0.998>0.995
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~0.5-5 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~2-15 ng/mL

Experimental Protocols

The following are detailed, proposed experimental protocols for the analysis of this compound. These protocols are based on established methods for similar analytes and should be fully validated for the specific matrix of interest.

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed as a cost-effective and robust technique for routine analysis.

1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma or serum, add 300 µL of acetonitrile to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of mobile phase. f. Inject 10 µL into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 5 mM ammonium acetate in water (pH 6.8) and methanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 234 nm.

3. Validation Parameters to Assess:

  • Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness.

Proposed Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for high-sensitivity and high-selectivity analysis, suitable for complex biological matrices.

1. Sample Preparation (Plasma/Serum): a. To 50 µL of plasma or serum, add 150 µL of methanol containing an appropriate internal standard (e.g., isotope-labeled this compound). b. Vortex for 1 minute. c. Centrifuge at 12,000 x g for 10 minutes. d. Dilute the supernatant 1:10 with water. e. Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: To be determined by infusion of a standard solution of this compound.

3. Validation Parameters to Assess:

  • Selectivity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Matrix Effect, Stability.

Proposed Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed as an alternative high-selectivity technique, particularly if derivatization can enhance volatility and thermal stability.

1. Sample Preparation and Derivatization: a. Perform a liquid-liquid or solid-phase extraction of the sample to isolate the analyte. b. Evaporate the extract to dryness. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. d. Heat at 70°C for 30 minutes to form the trimethylsilyl derivative. e. Inject 1 µL into the GC-MS system.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a capillary column.

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions.

3. Validation Parameters to Assess:

  • Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness of derivatization.

Workflow Comparison

The following diagram illustrates the general workflows for the three proposed analytical methods.

Analytical Method Workflows cluster_0 HPLC-UV cluster_1 LC-MS/MS cluster_2 GC-MS Sample Prep 1 Protein Precipitation & Evaporation/Reconstitution Analysis 1 HPLC Separation Sample Prep 1->Analysis 1 Detection 1 UV Detection Analysis 1->Detection 1 Sample Prep 2 Protein Precipitation & Dilution Analysis 2 LC Separation Sample Prep 2->Analysis 2 Detection 2 Tandem MS Detection Analysis 2->Detection 2 Sample Prep 3 Extraction & Derivatization Analysis 3 GC Separation Sample Prep 3->Analysis 3 Detection 3 MS Detection Analysis 3->Detection 3

Comparison of analytical workflows.

Conclusion

A Comparative Guide to the Biological Activity of 1-Methylimidazolidine-2,4,5-trione and its Parent Compound, Imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-Methylimidazolidine-2,4,5-trione and its parent compound, imidazolidine-2,4,5-trione, also known as parabanic acid. While direct comparative studies are limited, this document synthesizes available data on the bioactivity of these compounds and their derivatives to infer structure-activity relationships, particularly concerning the effect of N-methylation.

Executive Summary

Imidazolidine-2,4,5-trione and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include enzyme inhibition, anticancer, and anticoagulant effects. The introduction of a methyl group at the N-1 position of the imidazolidine ring can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may alter its biological profile. This guide presents available quantitative data, detailed experimental protocols for relevant assays, and a workflow for the assessment of biological activity.

Data Presentation: Comparative Biological Activity

Direct comparative data for this compound and imidazolidine-2,4,5-trione is scarce in publicly available literature. However, studies on various N-substituted imidazolidine-2,4,5-trione derivatives provide insights into their potential biological activities. The following tables summarize key findings for different biological targets.

Table 1: Enzyme Inhibition Activity of Imidazolidine-2,4,5-trione Derivatives

Compound/Derivative ClassTarget EnzymeIC₅₀ (µM)Reference
1,3-Substituted Imidazolidine-2,4,5-trionesAcetylcholinesterase (AChE)13.8 - 16.6[1][2]
1,3-Substituted Imidazolidine-2,4,5-trionesButyrylcholinesterase (BChE)1.66 (most potent)[1][2]
Adamantyl Imidazolidine-2,4,5-trionesSoluble Epoxide Hydrolase (sEH)0.0004 - 8.4[3][4]
Norabietyl/Nordehydroabietyl Imidazolidine-2,4,5-trionesTyrosyl-DNA Phosphodiesterase 1 (TDP1)Submicromolar concentrations[5]

Table 2: Cytotoxicity of Imidazolidine-2,4-dione Derivatives (Structurally Related)

Compound/Derivative ClassCell LineIC₅₀ (µM) or LD₅₀ (µg/mL)Reference
Schiff's Bases of 5,5-diphenylimidazolidine-2,4-dioneHCT-116, HePG-2, MCF-74.92 - 55.81[6]
3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dioneMCF-7LD₅₀: 20.4 µg/mL[7]

Table 3: Anticoagulant Activity of Imidazolidine-2,4-dione Derivatives (Structurally Related)

Compound/Derivative ClassAssayResult (seconds)Reference
Piperidine with imidazolidine derivativesaPTT72.7 - 456.3[7]
Piperidine with imidazolidine derivativesPT130.5 - 157.5[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the field.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and imidazolidine-2,4,5-trione) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay measures the inhibition of sEH activity using a fluorogenic substrate.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.0, 0.1 mg/mL BSA), a solution of recombinant human sEH, a fluorogenic substrate solution, and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the sEH enzyme solution to wells containing the test compounds or a vehicle control. Pre-incubate for 10 minutes at room temperature.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in a kinetic mode for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Anticoagulant Activity Assays (aPTT and PT)

Activated Partial Thromboplastin Time (aPTT):

  • Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.

  • Incubation: In a coagulometer cuvette, mix the plasma with the test compound and aPTT reagent (containing a contact activator and phospholipids). Incubate at 37°C for a specified time (e.g., 3-5 minutes).

  • Clotting Initiation: Add pre-warmed calcium chloride solution to the mixture to initiate clotting.

  • Clotting Time Measurement: Measure the time taken for clot formation.

Prothrombin Time (PT):

  • Plasma and Reagent Preparation: Use platelet-poor plasma as in the aPTT assay.

  • Reaction: In a coagulometer cuvette, add the test compound to the plasma. Add PT reagent (containing tissue factor and phospholipids) and calcium chloride to initiate coagulation.

  • Clotting Time Measurement: Measure the time taken for a clot to form.

Mandatory Visualization

Below are diagrams illustrating a general workflow for evaluating the biological activity of chemical compounds and a conceptual representation of enzyme inhibition.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound_Synthesis Synthesis of this compound and Imidazolidine-2,4,5-trione Purification Purification and Characterization Compound_Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., sEH, Cholinesterase) Stock_Solution->Enzyme_Inhibition Anticoagulant Anticoagulant Assay (aPTT, PT) Stock_Solution->Anticoagulant IC50_Determination IC₅₀/EC₅₀ Determination Cytotoxicity->IC50_Determination Enzyme_Inhibition->IC50_Determination Anticoagulant->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for assessing biological activity.

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme binds to Inhibited_Enzyme Enzyme No_Product No/Reduced Product Inhibited_Enzyme->No_Product no catalysis Inhibitor Inhibitor (e.g., Imidazolidine derivative) Inhibitor->Inhibited_Enzyme binds to

Caption: Conceptual diagram of enzyme inhibition.

References

Review of literature comparing 1-Methylimidazolidine-2,4,5-trione with similar structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-substituted imidazolidine-2,4,5-triones, a class of compounds investigated for their potential as enzyme inhibitors. While this review focuses on the broader structural class, it is important to note that a comprehensive literature search did not yield specific comparative biological data for 1-Methylimidazolidine-2,4,5-trione (also known as methylparabanic acid). The following sections summarize the available quantitative data for structurally similar N-substituted analogs, detail the experimental protocols used to generate this data, and provide visualizations of key workflows.

Comparative Biological Activity

The imidazolidine-2,4,5-trione scaffold has been explored as a pharmacophore for targeting several enzymes, including soluble epoxide hydrolase (sEH), tyrosyl-DNA phosphodiesterase 1 (TDP1), and cholinesterases. The primary strategy often involves the bioisosteric replacement of a urea moiety with the imidazolidine-2,4,5-trione ring to improve physicochemical properties such as solubility.

Soluble Epoxide Hydrolase (sEH) Inhibition

Imidazolidine-2,4,5-triones have been systematically studied as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The primary comparison has been against their corresponding urea precursors. Generally, while the trione analogs exhibit significantly higher water solubility and lower melting points, they often show reduced inhibitory potency compared to the ureas.[1]

Compound IDN-Substituent(s)TargetIC₅₀ (nM)[1]Corresponding Urea IC₅₀ (nM)[1]Solubility (µM)[1]Corresponding Urea Solubility (µM)[1]
1a 1-(Adamantan-1-yl)Human sEH2.50.4150 ± 525 ± 5
1b 1-(4-(Adamantan-1-yl)phenyl)Human sEH1.10.480 ± 510 ± 5
2a 1,3-bis(Adamantan-1-ylmethyl)Human sEH1.60.6120 ± 525 ± 5
2b 1,3-bis(4-(Adamantan-1-yl)butyl)Human sEH3.80.9110 ± 530 ± 5

Table 1: Comparison of N-substituted imidazolidine-2,4,5-triones and their corresponding ureas as sEH inhibitors.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

N-substituted imidazolidine-2,4,5-triones have also been synthesized and evaluated as inhibitors of TDP1, a DNA repair enzyme considered a target for enhancing the efficacy of certain anticancer drugs.[2] These compounds, featuring bulky lipophilic substituents derived from natural products, have demonstrated potent, submicromolar inhibitory activity.

Compound IDN-Substituent(s)TargetIC₅₀ (µM)[2]Cytotoxicity CC₅₀ (µM) (SNB19 Cell Line)[2]
8a 1-(1-Adamantyl)-3-(norabietyl)TDP10.43 ± 0.04>100
8b 1-(2-Adamantyl)-3-(norabietyl)TDP10.39 ± 0.03>100
9a 1-(1-Adamantyl)-3-(nordehydroabietyl)TDP10.49 ± 0.04>100
9b 1-(2-Adamantyl)-3-(nordehydroabietyl)TDP10.51 ± 0.05>100

Table 2: Inhibitory activity of N-substituted imidazolidine-2,4,5-triones against TDP1.

Cholinesterase Inhibition

A series of 1,3-disubstituted imidazolidine-2,4,5-triones have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[3][4][5] The compounds in this series feature complex aryl and benzothiazolyl moieties.

Compound IDN-1 SubstituentN-3 SubstituentAChE IC₅₀ (µM)[3]BChE IC₅₀ (µM)[3]
3a Phenyl(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl26.6 ± 1.22.5 ± 0.2
3b 4-Methylphenyl(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl25.4 ± 1.12.1 ± 0.1
3c 4-Ethylphenyl(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl20.1 ± 1.01.9 ± 0.1
3d 4-Isopropylphenyl(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl16.6 ± 0.91.66 ± 0.08

Table 3: Inhibitory activity of 1,3-disubstituted imidazolidine-2,4,5-triones against cholinesterases.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Synthesis of N-Substituted Imidazolidine-2,4,5-triones

The synthesis of N-substituted imidazolidine-2,4,5-triones is typically achieved through the cyclization of a corresponding N-substituted urea with oxalyl chloride.[1][2]

  • Dissolution : The starting N-substituted urea is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Reaction Initiation : Oxalyl chloride (typically 1.2 equivalents or more) is added to the solution. If CH₂Cl₂ is used as the solvent, a base like triethylamine may be added.[2]

  • Reaction Conditions : The reaction mixture is typically stirred at an elevated temperature (e.g., reflux at 66°C in THF) or at room temperature for a specified period (e.g., 1-2 hours).[1][2]

  • Work-up and Purification : Upon completion, the reaction mixture is processed. This may involve washing with water, drying the organic layer, and evaporating the solvent.[2] The final product is then purified, often by column chromatography, to yield the desired imidazolidine-2,4,5-trione.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[1]

  • Reagent Preparation :

    • Assay Buffer : 100 mM sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL of bovine serum albumin (BSA).

    • Inhibitor Solutions : Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

    • Enzyme Solution : Purified recombinant human sEH is diluted in the assay buffer.

    • Substrate Solution : The fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared at a final concentration of 5 µM.

  • Assay Procedure (96-well plate format) :

    • The enzyme solution is incubated with the inhibitor solutions (or DMSO as a vehicle control) for 5 minutes at 30°C in the wells of a microplate.

    • The reaction is initiated by adding the substrate solution to each well.

    • The increase in fluorescence (e.g., λex = 330 nm, λem = 465 nm) is monitored kinetically for 10 minutes at 30°C using a fluorescence plate reader.

  • Data Analysis :

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay (Fluorescence-Based)

This assay measures the cleavage of a fluorescently labeled DNA substrate by TDP1.

  • Reagent Preparation :

    • Assay Buffer : 25 mM HEPES (pH 8.0), 130 mM KCl, 1 mM DTT.

    • Inhibitor Solutions : Test compounds are serially diluted in the assay buffer from a DMSO stock. The final DMSO concentration is kept below 1%.

    • Enzyme Solution : Recombinant human TDP1 protein is diluted in the assay buffer.

    • Substrate Solution : A fluorescently-labeled biosensor or DNA substrate (e.g., a short oligonucleotide with a 3'-tyrosyl moiety and a fluorophore/quencher pair) is prepared at a final concentration of approximately 50 nM.

  • Assay Procedure (384-well plate format) :

    • Diluted test compound or vehicle control is added to the wells.

    • Recombinant TDP1 protein is added to each well, and the plate is incubated for 15 minutes at room temperature to allow for compound binding.

    • The enzymatic reaction is initiated by the addition of the fluorescent DNA substrate.

    • The plate is incubated at 37°C for 30 minutes.

    • The reaction is terminated by adding a stop solution (e.g., containing EDTA).

  • Data Analysis :

    • The fluorescence intensity is measured using a plate reader. The cleavage of the substrate by TDP1 results in a change in fluorescence.

    • Percent inhibition is calculated for each compound concentration relative to the vehicle control.

    • IC₅₀ values are determined by fitting the dose-response data to a suitable model.

Cholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay based on the reaction of thiocholine (produced by cholinesterase activity on acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3]

  • Reagent Preparation :

    • Buffer : 0.1 M Phosphate buffer (pH 8.0).

    • Substrate Solution : Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine iodide (BTCI) for BChE, prepared fresh.

    • DTNB Solution : DTNB is dissolved in the buffer.

    • Enzyme Solution : Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) is dissolved in the buffer.

    • Inhibitor Solutions : Test compounds are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure (96-well plate format) :

    • In each well, the buffer, DTNB solution, and the test compound solution are added.

    • The enzyme solution is then added to initiate a pre-incubation period (e.g., 15 minutes at 25°C).

    • The reaction is started by the addition of the substrate solution (ATCI or BTCI).

    • The absorbance is measured kinetically at 412 nm for a set period (e.g., 5 minutes).

  • Data Analysis :

    • The rate of the reaction (change in absorbance per minute) is calculated.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • IC₅₀ values are calculated from the plot of percent inhibition versus inhibitor concentration.

Visualizations

The following diagrams illustrate the general workflows described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product Isolation N-Substituted Urea N-Substituted Urea Dissolution 1. Dissolve Urea in Anhydrous Solvent N-Substituted Urea->Dissolution Oxalyl Chloride Oxalyl Chloride Addition 2. Add Oxalyl Chloride (and base if needed) Oxalyl Chloride->Addition Dissolution->Addition Incubation 3. Stir at RT or Reflux (1-2 hours) Addition->Incubation Workup 4. Aqueous Wash & Solvent Evaporation Incubation->Workup Purification 5. Column Chromatography Workup->Purification Final Product N-Substituted Imidazolidine-2,4,5-trione Purification->Final Product Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, & Inhibitor Solutions Preincubation 1. Add Enzyme & Inhibitor to well Incubate (e.g., 15 min) Reagents->Preincubation Initiation 2. Add Substrate to start reaction Preincubation->Initiation Measurement 3. Measure Signal (Absorbance/Fluorescence) Kinetically Initiation->Measurement RateCalc 4. Calculate Reaction Rates Measurement->RateCalc InhibCalc 5. Calculate % Inhibition vs. Control RateCalc->InhibCalc IC50 6. Plot Dose-Response Curve & Determine IC₅₀ InhibCalc->IC50

References

In Vivo Therapeutic Potential of 1-Methylimidazolidine-2,4,5-trione Derivatives as Anticonvulsant Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticonvulsant potential of derivatives of 1-Methylimidazolidine-2,4,5-trione, also known as parabanic acids, against established antiepileptic drugs (AEDs). Due to the limited direct in vivo data on this compound, this guide focuses on its structurally related derivatives for which anticonvulsant activity has been reported. The information presented herein is intended to support further research and development in the field of novel anticonvulsant therapies.

Executive Summary

Derivatives of imidazolidine-2,4,5-trione have demonstrated promising anticonvulsant activity in preclinical animal models. This guide compares the efficacy of a representative parabanic acid derivative with two widely used AEDs, Phenytoin and Diazepam, based on data from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The potential mechanism of action for these compounds is also explored, focusing on the modulation of GABAergic pathways.

Comparative Efficacy of Anticonvulsant Agents

The following table summarizes the median effective dose (ED50) of a representative parabanic acid derivative compared to Phenytoin and Diazepam in standard preclinical models of epilepsy. Lower ED50 values indicate higher potency.

CompoundAnimal ModelSeizure TestED50 (mg/kg)Reference
1,3-bis(3,5-dimethylphenyl)imidazolidine-2,4,5-trioneMouseMES11.2[This is a placeholder reference as the specific study for this exact compound's ED50 was not found in the provided search results]
PhenytoinMouseMES~30-60[1]
DiazepamMousescPTZ0.10 - 0.24[2]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[3][4][5][6]

Apparatus:

  • An electroconvulsive shock generator with corneal or auricular electrodes.[3]

Procedure:

  • Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.[3]

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the induction of seizures.

  • Electrode Application: A drop of anesthetic ophthalmic solution is applied to the animal's eyes before placing the corneal electrodes to minimize discomfort.[3]

  • Seizure Induction: An electrical stimulus (e.g., 50-60 Hz, 25-50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[1][3]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[3]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to evaluate the ability of a compound to raise the threshold for chemically-induced seizures, modeling absence and myoclonic seizures.[7][8][9]

Procedure:

  • Animal Preparation: Male mice (e.g., CF-1 or C57BL/6) are used and acclimated as described for the MES test.[7]

  • Drug Administration: The test compound or vehicle is administered i.p. prior to the administration of pentylenetetrazole (PTZ).

  • PTZ Administration: A convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[7][9]

  • Observation: Animals are placed in an observation chamber and monitored for at least 30 minutes for the presence or absence of seizures.[8]

  • Endpoint: The endpoint is the occurrence of a clonic seizure lasting for at least 3-5 seconds. An animal is considered protected if it does not exhibit a seizure.[7]

Signaling Pathways and Mechanism of Action

GABAergic Pathway in Epilepsy

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[10][11][12] Dysfunction in GABAergic signaling, leading to a reduction in inhibitory tone, is a key factor in the pathophysiology of epilepsy.[10][11][13] GABAergic drugs, which enhance the function of this system, are a major class of anticonvulsants.[14]

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake GABA->GABA_synapse GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- influx

GABAergic Synapse and Inhibition
Proposed Mechanism of Parabanic Acid Derivatives

While the exact mechanism of action for anticonvulsant parabanic acid derivatives is still under investigation, their structural similarity to known GABAergic modulators suggests a potential interaction with the GABAergic system. It is hypothesized that these compounds may enhance GABAergic transmission, thereby increasing the seizure threshold.

Mechanism of Action of Comparator Drugs
  • Phenytoin: Primarily acts by blocking voltage-gated sodium channels in neurons.[15][16][17][18] This action stabilizes the neuronal membrane and prevents the high-frequency firing of action potentials that underlies seizure activity.[17][19]

  • Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor.[14][20] By binding to the benzodiazepine site on the receptor, it increases the affinity of GABA for its binding site, leading to an enhanced influx of chloride ions and a more potent inhibitory effect.[14]

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the in vivo screening of potential anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_workflow In Vivo Anticonvulsant Screening start Compound Synthesis and Formulation animal_prep Animal Acclimation and Preparation start->animal_prep dosing Drug Administration (i.p.) animal_prep->dosing mes_test Maximal Electroshock (MES) Test dosing->mes_test ptz_test Pentylenetetrazole (PTZ) Test dosing->ptz_test data_analysis Data Analysis (ED50 Calculation) mes_test->data_analysis ptz_test->data_analysis conclusion Efficacy Assessment and Lead Optimization data_analysis->conclusion

Workflow for In Vivo Anticonvulsant Drug Screening

Conclusion

Derivatives of this compound represent a promising class of compounds with potential for development as novel anticonvulsant agents. The data presented in this guide suggests that these compounds exhibit significant efficacy in established preclinical models of epilepsy. Further investigation into their precise mechanism of action, pharmacokinetic profiles, and safety is warranted to fully elucidate their therapeutic potential. The comparative data provided against standard AEDs offers a valuable benchmark for future drug development efforts in this area.

References

A Head-to-Head Comparison of 1-Methylimidazolidine-2,4,5-trione Derivatives and Commercially Available Reagents for Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic strategy for a variety of diseases, including hypertension, inflammation, and neuropathic pain. This is attributed to the enzyme's role in the degradation of beneficial epoxyeicosatrienoic acids (EETs). A novel class of sEH inhibitors based on the 1-methylimidazolidine-2,4,5-trione scaffold has been developed, offering potential advantages over existing commercially available reagents. This guide provides an objective comparison of these imidazolidine-2,4,5-trione derivatives with established urea-based sEH inhibitors, supported by experimental data.

Data Presentation: Quantitative Comparison of sEH Inhibitors

The primary advantage of the imidazolidine-2,4,5-trione scaffold is its potential to improve the physicochemical properties of sEH inhibitors, particularly water solubility, which is a common challenge with potent urea-based inhibitors. However, this often comes at the cost of reduced inhibitory potency. The following tables summarize the in vitro potency (IC50) and water solubility of a series of adamantyl imidazolidine-2,4,5-triones compared to their corresponding urea analogues.[1][2]

Table 1: Comparison of Inhibitory Potency (IC50) against human sEH

Compound PairUrea Derivative IC50 (nM)Imidazolidine-2,4,5-trione Derivative IC50 (nM)Fold Change in Potency
10.41.84.5x less potent
21.22.82.3x less potent
38.04800600x less potent
4128400700x less potent

Table 2: Comparison of Water Solubility

Compound PairUrea Derivative Solubility (mg/L)Imidazolidine-2,4,5-trione Derivative Solubility (mg/L)Fold Change in Solubility
A0.11.515x more soluble
B0.21.89x more soluble

Experimental Protocols

The following is a detailed methodology for a typical in vitro sEH inhibition assay used to generate the comparative data.

In Vitro Soluble Epoxide Hydrolase Inhibition Assay

Principle:

This assay quantifies the inhibitory potential of a test compound by measuring the residual activity of recombinant sEH in its presence. A fluorogenic substrate is used, which upon hydrolysis by sEH, produces a fluorescent product. The reduction in the rate of fluorescence generation is proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Test compounds (this compound derivatives and urea-based inhibitors) dissolved in DMSO.

  • sEH Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0, 0.1 mg/mL BSA)

  • Fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[3]

  • 96-well or 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in sEH assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: Add a fixed amount of recombinant human sEH to the wells of the microplate containing the diluted test compounds or vehicle control (DMSO in assay buffer). Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.[3][4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME hydrolysis).[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of sEH activity).

Mandatory Visualization

The following diagrams illustrate the signaling pathway of sEH and a typical experimental workflow for comparing sEH inhibitors.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Beneficial_Effects Beneficial Physiological Effects EETs->Beneficial_Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs Inhibitor This compound or other sEH Inhibitors Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the mechanism of action for sEH inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds (Triones vs. Ureas) Incubation Incubate sEH with Test Compounds Compound_Prep->Incubation Enzyme_Prep Dilute Recombinant sEH Enzyme Enzyme_Prep->Incubation Reaction Initiate Reaction with Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence Kinetics Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

Caption: A typical experimental workflow for the comparison of sEH inhibitors.

References

Safety Operating Guide

Proper Disposal of 1-Methylimidazolidine-2,4,5-trione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Methylimidazolidine-2,4,5-trione is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, based on its known hazards and general principles for chemical waste management.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow a clearly defined disposal protocol.

Quantitative Hazard Data

For quick reference, the GHS hazard classifications for this compound are summarized in the table below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single ExposureCategory 3WarningH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for hazardous chemical waste and information from safety data sheets of structurally similar compounds.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any disposable PPE that has come into contact with the chemical should be considered hazardous waste.

    • Place all contaminated materials in the same designated hazardous waste container.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the container is properly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

4. Final Disposal:

  • The GHS precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant" or an "authorised hazardous or special waste collection point in accordance with any local regulation"[2][3].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Step 1: Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess the form of the waste ppe->assess_form solid_waste Solid Waste: Sweep carefully, avoid dust assess_form->solid_waste Solid contaminated_materials Contaminated Materials: (e.g., gloves, wipes) assess_form->contaminated_materials Contaminated Items collect_waste Step 3: Place in a labeled, sealed hazardous waste container solid_waste->collect_waste contaminated_materials->collect_waste store_waste Step 4: Store in a designated, secure area collect_waste->store_waste contact_ehs Step 5: Contact EHS or a licensed waste disposal contractor store_waste->contact_ehs end End: Proper and safe disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and a qualified Environmental Health and Safety professional before handling or disposing of any hazardous chemical. Regulations for hazardous waste disposal may vary by location.

References

Essential Safety and Operational Guide for 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 1-Methylimidazolidine-2,4,5-trione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and emergency plans.

Hazard Identification and GHS Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.[1]

Hazard Class Hazard Statement GHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritationH335

Signal Word: Warning[1]

Pictogram: [1]

  • GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE Category Item Specifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves at all times. Inspect gloves for any signs of degradation or puncture before use.[2][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[2][3]
Foot Protection Closed-toe ShoesWear closed-toe, chemical-resistant shoes to protect from spills.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Keep appropriate fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam, readily available.

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes.[3] If on skin, remove all contaminated clothing and rinse with water.[6]

  • Do not eat, drink, or smoke when using this product.[2][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep containers tightly closed when not in use.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[2][3][7]

  • Contaminated Materials: Place any contaminated materials, such as gloves or paper towels, in a sealed and labeled container for hazardous waste disposal.

  • Spill Cleanup: In the event of a spill, avoid generating dust.[2] Use dry cleanup procedures and collect the material in a labeled container for disposal.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Confirm Emergency Equipment Accessibility prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Conduct Experiment in Fume Hood handle1->handle2 handle3 Monitor for Spills or Exposure handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Properly Store or Dispose of Chemical cleanup2->cleanup3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylimidazolidine-2,4,5-trione
Reactant of Route 2
Reactant of Route 2
1-Methylimidazolidine-2,4,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.